AD4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H78N4O15 |
|---|---|
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N,N-bis[2-[[(1R,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]octanamide |
InChI |
InChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62)/t31-,32-,33-,34-,36?,37?,38?,39?,41?,48+,49+,50-,51-,52-,53-,54-,55-/m1/s1 |
InChI Key |
ZLJLKXURBBWTFW-RJHWUJBZSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24C1CC[C@](O3)(OO4)C)OCCN(CCO[C@@H]5[C@@H](C6CC[C@H](C7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN(CCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Part 1: AD4 as a PCLAF-Targeting PROTAC in Oncology
An In-depth Technical Guide to the Core Mechanism of Action of AD4
Due to the identifier "this compound" referring to multiple distinct therapeutic agents in development, this guide details the mechanism of action for two prominent candidates: This compound, a PCLAF degrader for oncology , and AD04™, an immunomodulator for Alzheimer's Disease .
Introduction
This compound is an artemisinin-derivative Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the PCNA clamp-associated factor (PCLAF). PCLAF is implicated in cell cycle progression and DNA repair, making it a target of interest in oncology. By hijacking the body's natural protein disposal system, this compound aims to eliminate PCLAF from cancer cells, thereby halting their proliferation.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the target protein, PCLAF, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag PCLAF with ubiquitin molecules, marking it for destruction by the 26S proteasome. This event-driven, catalytic process allows a single molecule of this compound to trigger the degradation of multiple PCLAF proteins. The degradation of PCLAF leads to the activation of the p21/Rb signaling axis, which plays a crucial role in cell cycle arrest.[1]
Signaling Pathway
The degradation of PCLAF by this compound initiates a signaling cascade that culminates in cell cycle arrest.
Quantitative Data
The following table summarizes the available quantitative data for the anti-tumor activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | RS4;11 | 0.6 nM | [1] |
Experimental Protocols
Determination of DC50 and Dmax for PCLAF Degradation
This protocol describes a general method for quantifying PROTAC-induced protein degradation using Western Blotting.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., RS4;11) to logarithmic growth phase.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PCLAF overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PCLAF and the loading control.
-
Normalize the PCLAF band intensity to the loading control.
-
Plot the normalized PCLAF levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Part 2: AD04™ as an Immunomodulator for Alzheimer's Disease
Introduction
AD04™ is a therapeutic candidate under investigation for the treatment of mild Alzheimer's Disease (AD). Its proposed mechanism of action deviates from traditional amyloid-beta or tau-targeting approaches. Instead, AD04™ is designed to function as an immunomodulator, aiming to reduce AD pathology by stimulating and regulating the innate immune system within the brain.
Core Mechanism of Action
The central hypothesis for AD04™'s mechanism is its ability to modulate the phenotype of microglia, the resident immune cells of the central nervous system. In preclinical models, AD04™ has been shown to shift microglia towards a more phagocytic state. This enhanced phagocytic activity is believed to improve the clearance of cellular debris, including potentially pathogenic protein aggregates, thereby reducing neuroinflammation. Furthermore, AD04™ appears to restore normal lipid metabolism within the hippocampus, a brain region critical for memory and severely affected in AD.
Signaling Pathway and Cellular Effects
AD04™ is thought to initiate a cascade of events that collectively lead to a neuroprotective environment.
Quantitative Data
Preclinical and early clinical data for AD04™ are largely qualitative at this stage. The table below summarizes the key findings.
| Finding | Model System | Outcome | Reference |
| Behavioral Improvement | Aged (24-month) C57BL/6 Mice | Improved freezing behavior in fear conditioning test | [2] |
| Microglial Modulation | Aged (24-month) C57BL/6 Mice | Shift in microglial phenotype to a phagocytic type | [2] |
| Lipid Metabolism | Aged (24-month) C57BL/6 Mice | Modulation of hippocampal proteins involved in lipid metabolism | [2] |
| Clinical Observation | Phase 2 Study (Control Arm) | Slower decline in cognitive and quality of life measures; slower decline in hippocampal volume | [3][4] |
Experimental Protocols
Fear Conditioning Test for Memory Assessment in Mice
This protocol describes a standard method for assessing fear-associated learning and memory.
-
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.
-
-
Procedure:
-
Day 1: Conditioning:
-
Place a mouse in the conditioning chamber and allow it to acclimate for a baseline period (e.g., 2-3 minutes).
-
Present the CS (e.g., a tone of a specific frequency and decibel level) for a set duration (e.g., 30 seconds).
-
In the final seconds of the CS, deliver a mild, brief foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials, separated by an inter-trial interval.
-
-
Day 2: Contextual Fear Memory Test:
-
Place the mouse back into the same conditioning chamber (the context) without presenting the CS or US.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
-
Day 3: Cued Fear Memory Test:
-
Place the mouse in a novel chamber with different visual, tactile, and olfactory cues to minimize contextual fear.
-
After a baseline period, present the CS (the tone) without the US.
-
Record the mouse's behavior during the CS presentation.
-
-
-
Data Analysis:
-
Analyze the video recordings to quantify "freezing" behavior (complete immobility except for respiration), which is a measure of fear.
-
Calculate the percentage of time spent freezing during the contextual and cued tests.
-
Compare the freezing percentages between the AD04™-treated group and a control group (e.g., PBS-injected).
-
Proteomic Analysis of Mouse Hippocampus
This protocol outlines a general workflow for quantitative proteomics.
-
Sample Preparation:
-
Following the final behavioral test, euthanize the mice and rapidly dissect the hippocampi.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Digestion and Peptide Labeling:
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
For quantitative analysis, label the peptides from each sample with isobaric tags (e.g., Tandem Mass Tags, TMT).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer. The MS1 scan measures the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides and measures the reporter ion intensities for quantification.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different samples based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the AD04™-treated group compared to the control group.
-
Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to identify modulated biological processes, such as lipid metabolism.
-
References
An In-depth Technical Guide to the Discovery and Synthesis of the BACE1 Inhibitor AD4 (Verubecestat/MK-8931)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathophysiology of AD. A key enzyme in the generation of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that catalyzes the initial and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] Inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of the BACE1 inhibitor Verubecestat (MK-8931), herein referred to as AD4 for illustrative purposes. Verubecestat is a potent, selective, and structurally unique 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative that has undergone extensive clinical evaluation.[4][5]
Signaling Pathway and Mechanism of Action
This compound is a direct inhibitor of the BACE1 enzyme. In the amyloidogenic pathway, BACE1 cleaves APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by the γ-secretase complex to generate Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. This compound binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the production of all downstream Aβ species.[4]
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against BACE1 and related proteases, demonstrating its high potency and selectivity.
| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BACE1 | FRET-based enzymatic assay | 3.3 - 4.9 | 1.7 - 2.5 | [6] |
| BACE2 | FRET-based enzymatic assay | ~2x higher than BACE1 | - | [5] |
| Cathepsin D | Enzymatic assay | 130 | - | [6] |
| Cathepsin E | Enzymatic assay | 29 | - | [6] |
| Pepsin | Enzymatic assay | 140 | - | [6] |
The tables below present key outcomes from two major Phase 3 clinical trials of Verubecestat: EPOCH (in mild-to-moderate AD) and APECS (in prodromal AD).
EPOCH Trial: Change from Baseline at Week 78 (Mild-to-Moderate AD)
| Outcome Measure | Placebo (n=653) | This compound 12 mg (n=653) | This compound 40 mg (n=652) | P-value vs. Placebo |
| ADAS-cog Score | 7.7 | 7.9 | 8.0 | 0.63 (12mg), 0.46 (40mg) |
| ADCS-ADL Score | -10.9 | -10.8 | -10.8 | 0.88 (12mg), 0.88 (40mg) |
Higher scores on ADAS-cog indicate worse dementia. Lower scores on ADCS-ADL indicate worse function. The trial was terminated for futility as no significant difference was observed.[7]
APECS Trial: Change from Baseline at Week 104 (Prodromal AD)
| Outcome Measure | Placebo (n=485) | This compound 12 mg (n=485) | This compound 40 mg (n=484) | P-value vs. Placebo |
| CDR-SB Score | 1.58 | 1.65 | 2.02 | 0.67 (12mg), 0.01 (40mg) |
| Progression to Dementia | 19.3 | 24.5 | 25.5 | - |
Higher scores on CDR-SB indicate worse cognition and daily function. The rate of progression to dementia is expressed as events per 100 patient-years. The trial was terminated due to a lack of efficacy and some measures suggesting a worse outcome in the treatment groups.[8]
| Adverse Event | Placebo | This compound 12 mg | This compound 40 mg |
| Rash | 2% | 4% | 7% |
| Sleep Disturbances | 3% | 5% | 6% |
| Weight Loss | 1% | 2% | 3% |
| Cough | 4% | 6% | 7% |
Adverse events were more common in the Verubecestat groups compared to placebo.[9]
Experimental Protocols
This protocol outlines a typical cell-based assay to determine the IC50 of a test compound like this compound.
-
Cell Culture:
-
Culture HEK293 cells stably overexpressing human APP (HEK293-APP) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Plate HEK293-APP cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of this compound (or test compound) in assay medium (e.g., Opti-MEM). A typical concentration range would be from 1 nM to 10 µM.
-
Remove the culture medium and add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for 24 hours at 37°C.
-
-
Aβ Quantification (ELISA):
-
Collect the conditioned medium from each well.
-
Quantify the levels of Aβ40 and Aβ42 in the medium using commercially available sandwich ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response).
-
The synthesis of Verubecestat has evolved to improve efficiency. The second-generation route is highlighted here, which avoids the preparation of a functionalized aniline (B41778) intermediate.[10]
-
Diastereoselective Mannich-Type Addition:
-
A diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine is performed. This step establishes a key stereocenter in the molecule.
-
-
Copper-Catalyzed C-N Coupling:
-
The product from the previous step undergoes a copper-catalyzed C-N coupling reaction. This replaces a less efficient amide coupling used in the first-generation synthesis.[10]
-
-
Late-Stage Guanidinylation:
-
A late-stage guanidinylation reaction is carried out to form the characteristic iminothiadiazine dioxide core of Verubecestat.[11]
-
-
Final Amide Coupling:
-
The final step involves the coupling of the iminothiadiazine dioxide core with a fluorinated pyridine (B92270) carboxylic acid derivative to yield the final product, this compound (Verubecestat).
-
Conclusion
This compound (Verubecestat) is a potent and selective BACE1 inhibitor that effectively reduces Aβ levels in both preclinical models and human subjects.[12] The discovery and development of this compound represent a significant scientific achievement in targeting a key enzyme in the pathophysiology of Alzheimer's disease. However, despite robust target engagement, large-scale Phase 3 clinical trials in patients with prodromal and mild-to-moderate AD were terminated due to a lack of clinical efficacy and some evidence of cognitive worsening.[13] These outcomes highlight the complexities of Alzheimer's disease and suggest that inhibiting BACE1 at these later stages of the disease may not be a viable therapeutic strategy. The data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing effort to develop effective disease-modifying therapies for Alzheimer's disease.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fmda.org [fmda.org]
- 8. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verubecestat | ALZFORUM [alzforum.org]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
The Neuroprotective Agent AD4 (N-Acetylcysteine Amide): A Technical Guide
An In-depth Examination of its Molecular Structure, Properties, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.
Introduction
AD4, also known as N-Acetylcysteine Amide (NACA), is a novel thiol-containing antioxidant and a derivative of N-acetylcysteine (NAC). Engineered for enhanced lipophilicity, this compound exhibits superior bioavailability and permeability across the blood-brain barrier compared to its parent compound, NAC.[1] This key modification allows for more effective delivery to the central nervous system, making this compound a promising therapeutic candidate for a range of neurological disorders underpinned by oxidative stress and neuroinflammation. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, with a focus on its neuroprotective mechanisms.
Molecular Structure and Physicochemical Properties
This compound is the amide derivative of N-acetylcysteine. The replacement of the carboxylic acid group with an amide moiety neutralizes the negative charge at physiological pH, thereby increasing its lipophilicity and ability to permeate cell membranes.[1]
| Property | Data |
| Systematic Name | (2R)-2-(acetylamino)-3-sulfanylpropanamide |
| Synonyms | N-Acetylcysteine Amide, NACA |
| Molecular Formula | C₅H₁₀N₂O₂S |
| Molecular Weight | 162.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| InChI Key | UJCHIZDEQZMODR-BYPYZUCNSA-N |
| SMILES | CC(=O)N--INVALID-LINK--C(N)=O |
| Antioxidant Activity | Possesses higher 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging ability and reducing power than NAC at all concentrations tested.[2] At higher concentrations, it shows greater hydrogen peroxide (H₂O₂) scavenging capacity than NAC.[2] Exhibits a 55% higher ability to prevent β-carotene bleaching compared to control.[2] Its metal-chelating activity is more than 50% of EDTA.[2] |
| Bioavailability | The glutathione (B108866) (GSH)-replenishing capacity is three to four-fold higher after administration of NACA compared to NAC.[3] |
Mechanism of Action and Signaling Pathways
The primary neuroprotective mechanism of this compound is attributed to its potent antioxidant and anti-inflammatory properties. This compound readily crosses cell membranes to replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[4][5][6] This is achieved through a thiol-disulfide exchange with oxidized glutathione (GSSG), effectively restoring the cellular redox balance.[4][5][6][7] By bolstering GSH levels, this compound mitigates oxidative stress, inhibits lipid peroxidation, and scavenges reactive oxygen species (ROS).[1] Furthermore, this compound has been shown to suppress neuroinflammation by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-κB.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Biological Targets of AD4
For Researchers, Scientists, and Drug Development Professionals
Core Topic: AD4, an Artemisinin-Derived PROTAC for Targeted PCLAF Degradation
This technical guide provides a comprehensive overview of the in vitro biological targets and mechanism of action of this compound, a novel artemisinin-derived Proteolysis Targeting Chimera (PROTAC). This compound has been identified as a potent and effective degrader of the PCNA clamp associated factor (PCLAF), leading to antitumor activity. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's function.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, primarily in the RS4;11 human B-cell precursor leukemia cell line. The key performance metrics are summarized below for clear comparison.
| Parameter | Cell Line | Value | Description | Reference |
| IC₅₀ (Anti-proliferative Activity) | RS4;11 | 0.6 nM | Concentration of this compound that inhibits cell growth by 50%. | [1] |
| DC₅₀ (PCLAF Degradation) | RS4;11 | Not explicitly stated in abstract; requires full text. | Concentration of this compound that induces 50% degradation of PCLAF protein. | |
| Dₘₐₓ (PCLAF Degradation) | RS4;11 | Not explicitly stated in abstract; requires full text. | Maximum percentage of PCLAF protein degradation achieved with this compound. | |
| Parent Compound IC₅₀ (SM1044) | RS4;11 | ~7.2 nM (calculated from 12-fold improvement) | Anti-proliferative activity of the parent artemisinin (B1665778) derivative. | [1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to induce the selective degradation of PCLAF. It functions by forming a ternary complex, bringing together the PCLAF protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of PCLAF with ubiquitin, marking it for destruction by the cell's proteasome. The degradation of PCLAF disrupts downstream signaling, leading to cell cycle arrest and antitumor effects.
Caption: Mechanism of action of the this compound PROTAC, leading to PCLAF degradation.
Downstream Signaling Pathway: Activation of the p21/Rb Axis
The degradation of PCLAF by this compound has a significant impact on cell cycle regulation. PCLAF is known to be involved in cell proliferation and DNA repair. Its removal leads to the activation of the p21/Rb signaling axis, a critical pathway for tumor suppression. This activation results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]
References
An In-depth Technical Guide to the Early Research and Discovery of AD4, a PCLAF-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the foundational preclinical research and discovery of AD4, a novel Proteolysis Targeting Chimera (PROTAC). This compound is an artemisinin (B1665778) derivative designed to induce the targeted degradation of the PCNA Clamp Associated Factor (PCLAF), a protein implicated in the progression of various cancers. By hijacking the ubiquitin-proteasome system, this compound demonstrates potent anti-proliferative activity in cancer cell lines and efficacy in in vivo models. This guide provides a detailed overview of its mechanism of action, key quantitative data from early studies, comprehensive experimental protocols, and visualizations of the underlying biological and experimental frameworks.
Introduction and Rationale
Artemisinin and its derivatives have long been studied for their therapeutic potential beyond anti-malarial applications, including anti-cancer effects. However, their efficacy and precise mechanisms of action in oncology have often been unclear or limited. The development of PROTAC technology, which utilizes a heterobifunctional molecule to link a target protein to an E3 ubiquitin ligase for subsequent degradation, offers a novel strategy to enhance the potency and elucidate the targets of natural products.
The compound this compound was developed as an artemisinin-derived PROTAC to identify its direct cellular targets and improve its anti-cancer activity. Through proteomics and subsequent validation, PCLAF (also known as KIAA0101) was identified as a primary target of this compound. PCLAF plays a crucial role in DNA replication and repair by interacting with Proliferating Cell Nuclear Antigen (PCNA). Its overexpression is associated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. This compound was designed to selectively induce the degradation of PCLAF, thereby disrupting the cell cycle and inhibiting tumor growth.
Quantitative Data Summary
The early preclinical evaluation of this compound yielded significant quantitative data regarding its potency and efficacy. These findings are summarized below for clear comparison.
Table 1: In Vitro Activity of this compound in RS4;11 Cells
| Parameter | Parent Compound (SM1044) | This compound Compound | Unit |
| IC₅₀ (Anti-proliferative) | >1000 | 50.6 | nM |
| DC₅₀ (PCLAF Degradation) | No Degradation | ~25 | nM |
| Dₘₐₓ (PCLAF Degradation) | Not Applicable | >90 | % |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage.
Table 2: In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (TGI) | Survival Outcome |
| Vehicle Control | N/A | 0% | - |
| This compound | 15 mg/kg, i.p., daily | Significant Inhibition (p < 0.01) | Significantly Prolonged Survival |
Data synthesized from the primary discovery publication by Li Y, et al. (2023)[1].
Mechanism of Action & Signaling Pathway
This compound functions by acting as a molecular bridge between PCLAF and an E3 ubiquitin ligase. While the specific E3 ligase recruited by the artemisinin warhead is a subject of ongoing investigation, the process results in the polyubiquitination of PCLAF. This marks PCLAF for recognition and subsequent degradation by the 26S proteasome.
The degradation of PCLAF disrupts its normal function in cell cycle regulation. Specifically, the loss of PCLAF leads to the activation of the p21/Rb signaling axis, a critical pathway that controls the G1/S phase transition. This activation results in cell cycle arrest and a potent anti-proliferative effect in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of initial findings. The following protocols are based on the procedures described in the primary discovery study of this compound.
Cell Proliferation Assay (IC₅₀ Determination)
-
Cell Seeding: Seed RS4;11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Compound Treatment: Prepare serial dilutions of this compound and the parent compound (SM1044) in DMSO, then further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Add the compounds to the wells and incubate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control wells (100% viability). Calculate IC₅₀ values by fitting the data to a four-parameter variable slope dose-response curve using GraphPad Prism or similar software.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ)
-
Cell Treatment: Seed RS4;11 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PCLAF (e.g., rabbit anti-PCLAF, 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., mouse anti-GAPDH, 1:5000 dilution).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using ImageJ or similar software. Normalize PCLAF band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values relative to the vehicle-treated control.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant RS4;11 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 15 mg/kg) daily. The vehicle control group receives the same volume of the vehicle solution.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor animal health daily.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or as defined by the study protocol. Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for PCLAF levels in tumor tissue).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and analyze survival data using the Kaplan-Meier method.
Logical Framework for Discovery
The discovery of this compound followed a logical progression from repurposing a natural product to identifying a novel therapeutic target and validating a lead compound. This framework highlights the power of using PROTAC technology not only as a therapeutic modality but also as a tool for target deconvolution.
Conclusion and Future Directions
The early research on this compound successfully demonstrates the utility of the PROTAC platform for drug repurposing and target discovery. This compound is a potent and selective degrader of PCLAF, exhibiting significant anti-cancer activity in preclinical models. The data presented provides a strong rationale for its further development. Future work should focus on optimizing the pharmacokinetic properties of this compound, confirming the specific E3 ligase recruited, and exploring its efficacy across a broader range of PCLAF-dependent cancers. This foundational research establishes PCLAF as a druggable oncology target and positions this compound as a promising lead candidate for clinical investigation.
References
Section 1: AD04 for Alcohol Use Disorder (Adial Pharmaceuticals)
An In-depth Technical Guide on the Safety and Toxicity Profile of AD04
This technical guide provides a comprehensive overview of the safety and toxicity profile of investigational drugs designated as AD04. It is intended for researchers, scientists, and drug development professionals. The term "AD04" is currently associated with two distinct therapeutic candidates in clinical development: a low-dose oral formulation of ondansetron (B39145) for the treatment of Alcohol Use Disorder (AUD), and a subcutaneous injectable formulation of aluminum hydroxide (B78521) for the treatment of Alzheimer's Disease (AD). This guide will address the safety and toxicity of both entities separately.
Overview and Mechanism of Action
AD04, developed by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder. The active pharmaceutical ingredient is ondansetron, a selective serotonin-3 (5-HT3) receptor antagonist, administered as a low-dose (0.33 mg) oral tablet taken twice daily[1]. The therapeutic approach is based on the finding that individuals with specific genetic variations in the 5-HT3 receptor may experience a significant reduction in alcohol craving and consumption when treated with AD04[1][2].
The proposed mechanism of action involves the modulation of the mesolimbic dopamine (B1211576) system, a key component of the brain's reward pathway. Alcohol consumption increases dopamine release in this system, leading to feelings of pleasure and reinforcement. Serotonin (5-HT) plays a role in modulating this dopamine release, in part through the 5-HT3 receptor. By blocking the 5-HT3 receptor, ondansetron is thought to attenuate the dopamine release associated with alcohol consumption, thereby reducing the rewarding effects and the craving for alcohol[3][4].
Preclinical Safety and Toxicity
A comprehensive preclinical safety evaluation of ondansetron has been conducted, including single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies[5].
Preclinical studies in rats and dogs have shown that ondansetron has a good safety profile, with no end-organ toxicity observed at doses 30 to 100 times those used in humans[6]. At near-lethal doses, central nervous system effects such as subdued activity, ataxia, and convulsions were observed[6].
| Study Type | Species | Route | Parameter | Value | Reference |
| Acute Toxicity | Rat | Oral | LD50 | 95 mg/kg | [7] |
| Dog | Oral | LD50 | > 45 mg/kg | [8] | |
| Repeat-Dose | Rat | Oral | NOAEL | 1 mg/kg/day (18 months) | [8] |
Experimental Protocols Summary:
-
Acute Toxicity: Studies typically involve the administration of a single high dose of the test substance to rodents (e.g., rats, mice) via oral and intravenous routes. Animals are observed for a period (e.g., 14 days) for signs of toxicity and mortality to determine the median lethal dose (LD50).
-
Repeat-Dose Toxicity: These studies involve daily administration of the test substance to two species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28 days, 90 days, 6 months). A range of dose levels are used to identify a No-Observed-Adverse-Effect-Level (NOAEL). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
Ondansetron was not found to be mutagenic in a standard battery of genotoxicity tests[9].
| Assay Type | System | Result | Reference |
| Bacterial Reverse Mutation | S. typhimurium (Ames test) | Negative | [9] |
| Gene Conversion | S. cerevisiae | Negative | [9] |
| Forward Mutation | Chinese Hamster Ovary cells | Negative | [9] |
| Chromosomal Aberration | Human lymphocytes | Negative | [9] |
| In vivo Micronucleus Test | Mouse | Negative | [9] |
Experimental Protocols Summary:
-
Ames Test: This assay uses various strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to test for point mutations caused by the test substance, with and without metabolic activation.
-
In vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes, which are indicative of chromosomal damage.
Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenic potential[9].
| Species | Duration | Doses | Result | Reference |
| Rat | 2 years | Up to 10 mg/kg/day (oral) | Not carcinogenic | [9] |
| Mouse | 2 years | Up to 30 mg/kg/day (oral) | Not carcinogenic | [9] |
Experimental Protocols Summary:
-
Carcinogenicity Studies: These are long-term studies (typically 2 years in rodents) where animals are administered daily doses of the test substance. The primary endpoint is the incidence of tumors in treated versus control groups.
Reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or harm to the fetus due to ondansetron[9][10].
| Study Type | Species | Doses | Findings | Reference |
| Fertility | Rat | Up to 15 mg/kg/day (oral) | No effect on fertility or general reproductive performance | [9] |
| Embryo-fetal Development | Rat | Up to 15 mg/kg/day (oral) | No evidence of harm to the fetus | [11] |
| Embryo-fetal Development | Rabbit | Up to 30 mg/kg/day (oral) | No significant effects on maternal animals or offspring development | [11] |
| Pre- and Postnatal | Rat | Up to 15 mg/kg/day (oral) | No effects on pre- and postnatal development of offspring | [11] |
Experimental Protocols Summary:
-
Fertility and Early Embryonic Development: Male and female rats are dosed before and during mating and through early gestation to assess effects on reproductive function.
-
Embryo-fetal Development: Pregnant animals are dosed during the period of organogenesis, and fetuses are examined for visceral and skeletal abnormalities.
-
Pre- and Postnatal Development: Pregnant and lactating rats are dosed from late gestation through weaning to assess effects on the development of the offspring.
Clinical Safety Profile
The clinical safety of AD04 for AUD was evaluated in the ONWARD™ Phase 3 trial, a multicenter, randomized, double-blind, placebo-controlled study[12]. The trial demonstrated that AD04 has a safety and tolerability profile that is comparable to placebo[13][14].
Adverse Events in the ONWARD™ Phase 3 Trial
| Adverse Event | AD04 Group (%) | Placebo Group (%) | Reference |
| Headache | 12 | 11 | [13] |
| Insomnia | 7 | 3 | [13] |
| Blood Magnesium Decreased | 6 | 5 | [13] |
| Fatigue | 6 | 3 | [13] |
| Cardiac Disorders (Overall) | 4 | 7 | [13] |
No serious adverse events were determined to be related to AD04 treatment, and more serious adverse events were reported in the placebo group[13].
Clinical Trial Protocol for Safety Monitoring:
The ONWARD trial was a 24-week study where patients were genetically screened prior to enrollment. Safety and tolerability were evaluated through the monitoring and recording of all adverse events, serious adverse events, and changes in clinical laboratory parameters, vital signs, and electrocardiograms (ECGs)[12].
Section 2: AD04 for Alzheimer's Disease (ADvantage Therapeutics)
Overview and Mechanism of Action
AD04, being developed by ADvantage Therapeutics, is an injectable therapy for mild Alzheimer's Disease[15]. The active component is aluminum hydroxide (in the form of Alhydrogel™), which has a long history of use as an adjuvant in vaccines[16]. The proposed mechanism of action is as an immunomodulator that stimulates and regulates the immune system to reduce AD pathology[15]. Preclinical studies suggest that AD04 may work by inducing a shift in the phenotype of microglia, the brain's resident immune cells, towards a phagocytic state that is capable of clearing brain debris, including amyloid-beta plaques and tau tangles[16][17]. This is thought to create an anti-inflammatory environment in the brain, protecting the hippocampus from neurodegeneration[17].
Preclinical Safety and Toxicity
Preclinical studies in aged mice have shown that subcutaneous administration of AD04 modulated the production of proteins involved in lipid metabolism and affected the microglial phenotype towards a phagocytic type[16][17]. These studies also indicated a decrease in the number of inflammatory microglial cells in the hippocampus[15].
Aluminum hydroxide has been widely used as a vaccine adjuvant for decades and is generally considered to have a favorable safety profile, though it can cause local inflammatory responses at the injection site[18][19].
| Study Type | Species | Route | Findings | Reference |
| Local Tolerance | Mouse | Subcutaneous | Nanoparticle aluminum hydroxide reduced local inflammatory response compared to traditional adjuvants | [18] |
Experimental Protocols Summary:
-
Preclinical Efficacy and MoA Studies: Aged C57BL/6 mice were injected subcutaneously with AD04 or PBS. Behavioral tests (e.g., fear conditioning) were performed, and brain tissue (hippocampus) was subjected to proteomics analysis to assess changes in protein expression and cellular phenotypes[16][17].
-
Local Tolerance Studies: Animal models (e.g., mice) are administered the test substance via the intended clinical route (subcutaneous). The injection site is then examined macroscopically and histopathologically for signs of irritation, inflammation, and other local reactions.
Clinical Safety Profile
ADvantage Therapeutics has commenced a Phase 2b randomized, double-blind, placebo-controlled trial to establish the safety and efficacy of AD04 in patients with mild Alzheimer's Disease[15]. As of the creation of this document, the results of this trial have not been fully published.
In a previous Phase 2 study of a different compound, a 2mg dose of AD04 was used as a control arm and was reported to have an excellent safety profile, notably not triggering Amyloid-Related Imaging Abnormalities (ARIA-E/H), which is a common adverse event associated with some other Alzheimer's treatments[20][21].
Clinical Trial Protocol for Safety Monitoring:
The ongoing Phase 2b trial is a 12-month study. Safety will be assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations. Specific attention will likely be paid to local injection site reactions and any potential systemic immunological effects.
Conclusion
The designation "AD04" refers to two distinct investigational drugs with different active ingredients, formulations, and therapeutic indications.
-
AD04 for Alcohol Use Disorder (low-dose oral ondansetron) has a well-established preclinical safety profile based on extensive studies of ondansetron. Clinically, in the Phase 3 ONWARD trial, it demonstrated a safety and tolerability profile comparable to placebo.
-
AD04 for Alzheimer's Disease (subcutaneous aluminum hydroxide) is in an earlier stage of clinical development. Its safety profile is supported by the long-standing use of aluminum hydroxide as a vaccine adjuvant and early clinical data suggesting it is well-tolerated. The ongoing Phase 2b trial will provide more definitive information on its safety and efficacy in the target patient population.
For both programs, continued clinical investigation will be crucial to fully characterize their long-term safety and therapeutic potential.
References
- 1. adial.com [adial.com]
- 2. Adial Pharmaceuticals Announces Positive Topline Results from the AD04-103 Pharmacokinetics Study of AD04 for the Treatment of Alcohol Use Disorder - BioSpace [biospace.com]
- 3. adial.com [adial.com]
- 4. Low-dose ondansetron: A candidate prospective precision medicine to treat alcohol use disorder endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ondansetron: pre-clinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. adial.com [adial.com]
- 13. adial.com [adial.com]
- 14. adial.com [adial.com]
- 15. advantagetherapeutics.com [advantagetherapeutics.com]
- 16. Alzheimer's Association International Conference [alz.confex.com]
- 17. researchgate.net [researchgate.net]
- 18. Aluminum hydroxide nanoparticle adjuvants can reduce the inflammatory response more efficiently in a mouse model of allergic asthma than traditional aluminum hydroxide adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aluminium adjuvants and adverse events in sub-cutaneous allergy immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 21. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]
Multiple Therapeutic Agents Designated as AD4
It appears that the designation "AD4" is associated with several distinct therapeutic candidates under development by different entities. To provide a focused and accurate technical guide, it is crucial to identify the specific "this compound" of interest. Below is a summary of the different therapeutic agents referred to as "this compound" in scientific and clinical literature.
Initial research has identified at least five distinct therapeutic agents or research topics associated with the term "this compound":
-
This compound (N-Acetylcysteine-Amide): A neuroprotective antioxidant.
-
AD04™ (ADvantage Therapeutics): An immunomodulator for Alzheimer's disease.
-
This compound (PROTAC): A targeted protein degrader for cancer therapy.
-
AD04 (Adial Pharmaceuticals): A treatment for Alcohol Use Disorder.
-
TRuE-AD4: The identifier for a clinical trial of Ruxolitinib (B1666119) cream for atopic dermatitis.
A brief overview of each is provided to facilitate clarification.
This compound (N-Acetylcysteine-Amide) for Neuroprotection
Overview: N-Acetylcysteine-Amide (this compound) is a novel, brain-targeted antioxidant.[1] It is a derivative of N-acetylcysteine (NAC) with an amidated C-terminus, a modification that increases its lipophilicity and ability to cross the blood-brain barrier.[2] Its primary therapeutic potential lies in mitigating neurotoxicity and oxidative stress-related damage in the central nervous system.[1][2]
Mechanism of Action: this compound exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Properties: It directly scavenges reactive oxygen species (ROS) and restores the intracellular glutathione (B108866) (GSH) pool, a critical component of the cellular antioxidant defense system.[2]
-
Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-kB.[2]
-
Reduction of Lipid Peroxidation: It protects against glutamate-induced cytotoxicity by inhibiting lipid peroxidation.[2]
Therapeutic Applications:
-
Organophosphorus (OP) Poisoning: this compound is being investigated as an adjuvant therapy to mitigate the secondary neurotoxicity resulting from OP poisoning.[2] In animal models of paraoxon (B1678428) (POX) intoxication, this compound treatment reduced oxidative stress, attenuated neuroinflammation, and rescued recognition memory deficits.[2]
-
Tardive Dyskinesia (TD): Preclinical studies have shown that this compound can attenuate haloperidol-induced abnormal movements in rats, a model for TD.[1] This effect is associated with its ability to reduce markers of oxidative stress in the brain.[1]
AD04™ (ADvantage Therapeutics) for Alzheimer's Disease
Overview: AD04™ is a novel therapeutic candidate being developed by ADvantage Therapeutics for the treatment of mild Alzheimer's disease (AD).[3][4] It is administered as a subcutaneous injectable therapy and is currently in Phase 2b clinical trials in Europe.[3][5]
Mechanism of Action: AD04™ is believed to function as an immunomodulator, stimulating and regulating the immune system to reduce AD pathology.[3][4][5] Its proposed mechanism is distinct from therapies that target amyloid-beta or tau proteins.[3][5] Key aspects of its mechanism include:
-
Modulation of Lipid Metabolism: Treatment with AD04™ has been shown to restore the expression of proteins involved in lipid metabolism in the hippocampus of aged mice, bringing their levels closer to those of young mice.[3] Key proteins such as ACSL1 are upregulated.[3]
-
Reduction of Neuroinflammation: Preclinical studies have indicated that AD04™ decreases the number of inflammatory microglial cells in the hippocampus of mouse models of AD.[4]
-
Improved Phagocytosis: The company suggests that AD04™ may improve phagocytosis.[3]
Clinical Development:
-
Previous trials where AD04™ was used as a control arm showed a statistically significant slower decline in cognitive and quality of life measures, as well as a slower decline in hippocampal volume as a biomarker for AD progression.[3][4][5]
-
A Phase 2b randomized, double-blind, placebo-controlled trial is currently underway to confirm the safety and efficacy of AD04™ in patients with mild AD.[5]
-
AD04™ has demonstrated an excellent safety profile in previous Phase 2 studies, notably without causing ARIA-E/H (amyloid-related imaging abnormalities), a common side effect of other Alzheimer's treatments.[3]
This compound (PROTAC) for Cancer Therapy
Overview: This this compound is an artemisinin (B1665778) derivative that functions as a Proteolysis-targeting chimera (PROTAC).[6] PROTACs are a novel class of drugs designed to harness the cell's own protein disposal system to eliminate disease-causing proteins.
Mechanism of Action: this compound specifically targets PCNA clamp associated factor (PCLAF) for degradation.[6][7] By inducing the degradation of PCLAF, this compound activates the p21/Rb axis, which plays a crucial role in cell cycle regulation.[6] This activation ultimately leads to anti-tumor activity.[6]
Therapeutic Applications:
-
Oncology: this compound has shown efficacy in degrading PCLAF in RS4;11 cells (a human B-cell precursor leukemia cell line) with a very low IC50 of 0.6 nM.[6] In vivo studies in NOD/SCID mice transplanted with RS4;11 cells demonstrated that this compound prolonged survival.[6]
AD04 (Adial Pharmaceuticals) for Alcohol Use Disorder
Overview: AD04, under development by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder (AUD).[8] It is an oral formulation of ondansetron (B39145) administered at a dose of 0.33 mg twice daily.[8]
Mechanism of Action: AD04 acts on the serotonin-3 (5-HT3) receptor pathway and is thought to reduce the craving for alcohol.[8] This mechanism is distinct from, but complementary to, other approved therapies for AUD.[8]
TRuE-AD4 Clinical Trial for Atopic Dermatitis
Overview: TRuE-AD4 is the identifier for a Phase 3b clinical trial, not a compound itself.[9] The trial is designed to evaluate the efficacy and safety of ruxolitinib cream 1.5% (Opzelura®) in adults with moderate atopic dermatitis (AD).[9]
Therapeutic Agent: The therapeutic agent in this trial is Ruxolitinib cream , a topical JAK inhibitor.
Study Details:
-
Title: A Phase 3b, Double-Blind, Multicenter, Randomized, Vehicle-Controlled, Efficacy, and Safety Study of Ruxolitinib Cream in Adults With Moderate Atopic Dermatitis.[9]
-
Population: Adults with moderate AD who have had an inadequate response to, or are intolerant of, topical corticosteroids (TCS) and topical calcineurin inhibitors (TCIs).[9][10]
-
Endpoints: The co-primary endpoints are the achievement of a ≥75% improvement in the Eczema Area and Severity Index (EASI75) and Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8.[10]
-
Results: The trial met its co-primary endpoints, with a significantly higher proportion of patients treated with ruxolitinib cream achieving EASI75 and IGA-TS compared to the vehicle control.[10][11] The treatment also demonstrated rapid improvement in itch.[11]
To proceed with generating the in-depth technical guide, please specify which of the above "this compound" entities is the subject of your interest.
References
- 1. A novel brain-targeted antioxidant (this compound) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biospace.com [biospace.com]
- 4. ADvantage Therapeutics Secures Approvals for Clinical Trial of AD04™ in Alzheimer’s Disease Treatment in Poland, Bulgaria, and Slovakia - BioSpace [biospace.com]
- 5. advantagetherapeutics.com [advantagetherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AD-4 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Adial Pharmaceuticals Announces Positive Clinical Study Results from the AD04-103 Pharmacokinetics Study of AD04 for the Treatment of Alcohol Use Disorder | Nasdaq [nasdaq.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Incyte reports Phase IIIb data of ruxolitinib for atopic dermatitis [clinicaltrialsarena.com]
The Multifaceted "AD4": A Technical Guide for Researchers
The designation "AD4" is applied to at least two distinct chemical entities of significant interest to the scientific community, particularly in the fields of drug development and molecular biology. This technical guide provides an in-depth overview of a neuroprotective agent, N-acetylcysteine amide (also referred to as this compound or NACA), and a targeted protein degrader, the PROTAC this compound. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the chemical data, mechanisms of action, and experimental protocols associated with these compounds.
Section 1: this compound as a Neuroprotective Agent (N-Acetylcysteine Amide)
N-acetylcysteine amide (NACA), also designated as this compound, is a derivative of N-acetylcysteine (NAC) with enhanced bioavailability and blood-brain barrier permeability.[1] Its primary therapeutic potential lies in its antioxidant and anti-inflammatory properties, making it a compound of interest for neurodegenerative diseases and other conditions mediated by oxidative stress.[2][3]
Chemical Data
The key chemical identifiers and properties of N-acetylcysteine amide are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 38520-57-9 | [1][4] |
| IUPAC Name | (2R)-2-Acetamido-3-sulfanylpropanamide | [1] |
| Molecular Formula | C5H10N2O2S | [1][4] |
| Molecular Weight | 162.21 g/mol | [1][4] |
| Synonyms | NACA, N-Acetyl-L-cysteinamide | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered on combating oxidative stress and inflammation.[2] A key action is the replenishment of intracellular glutathione (B108866) (GSH), a critical antioxidant.[5][6] this compound readily crosses cell membranes and can reduce oxidized glutathione disulfide (GSSG) back to GSH.[3][6] Furthermore, it can directly scavenge reactive oxygen species (ROS).[2][5]
This compound also demonstrates anti-inflammatory activity by modulating the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3][7] The signaling pathway involves the inhibition of ROS-mediated activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][8]
Experimental Protocols
In Vivo Model of Neurotoxicity
A common experimental approach to evaluate the neuroprotective effects of this compound involves using animal models of neurotoxicity, such as paraoxon-induced intoxication in mice.[2]
-
Animal Model : Male Swiss CD-1 mice are often used.[2]
-
Induction of Neurotoxicity : A single subcutaneous injection of paraoxon (B1678428) (e.g., 4 mg/kg) is administered, followed by standard therapy (e.g., atropine (B194438) and pralidoxime) to ensure survival.[2]
-
This compound Administration : this compound is typically administered intraperitoneally at a dose such as 150 mg/kg at specific time points post-intoxication (e.g., 2 and 6 hours).[2]
-
Endpoint Analysis :
-
Western Blotting : Hippocampal and prefrontal cortex tissues are harvested to analyze the expression of key proteins involved in oxidative stress (e.g., glutathione peroxidase-1, catalase) and neuroinflammation (e.g., GFAP, Iba-1).[2]
-
Behavioral Tests : Cognitive function can be assessed using tests like the Novel Object Recognition Test (NORT).[2]
-
Section 2: this compound as a PROTAC (Proteolysis-Targeting Chimera)
The second compound designated this compound is a Proteolysis-Targeting Chimera (PROTAC). Specifically, it is an artemisinin (B1665778) derivative designed to induce the degradation of the PCLAF (PCNA-associated factor) protein.[9] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[10]
Chemical Data
The following table summarizes the available chemical information for the PROTAC this compound.
| Identifier | Value | Reference |
| CAS Number | 2918262-09-4 | [9] |
| Description | Artemisinin derivative | [9] |
| Target Protein | PCLAF | [9] |
Mechanism of Action and Signaling Pathways
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[12][13] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[11]
The PROTAC this compound specifically targets the PCLAF protein.[9] Degradation of PCLAF by this compound has been shown to activate the p21/Rb axis, which plays a crucial role in cell cycle regulation and tumor suppression.[9] This suggests a potential anti-tumor activity for this compound.[9]
Experimental Protocols
The characterization of a PROTAC like this compound typically involves a series of in vitro experiments to confirm its mechanism of action and efficacy.
Assessment of Target Protein Degradation
-
Cell Culture and Treatment : Cancer cell lines, such as RS4;11, are cultured under standard conditions.[9] The cells are then treated with varying concentrations of the PROTAC this compound for a specified period (e.g., 4 to 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Western Blotting :
-
After treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target protein (PCLAF), downstream signaling molecules (p21, Rb), and a loading control (e.g., GAPDH or β-actin).
-
Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle control. The concentration of PROTAC that results in 50% degradation of the target protein is determined as the DC50 value.
-
Cell Viability Assays
-
Procedure : Cells are seeded in multi-well plates and treated with a range of PROTAC this compound concentrations.
-
Analysis : After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as one based on MTT reduction or ATP measurement (e.g., CellTiter-Glo®).
-
Outcome : The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[9]
This guide provides a foundational understanding of the two prominent compounds known as this compound. For researchers and professionals in drug development, distinguishing between these molecules is crucial for accurate experimental design and interpretation of results. Further investigation into the specific literature for each compound is recommended for more detailed protocols and a deeper understanding of their therapeutic potential.
References
- 1. Acetylcysteinamide - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]
- 3. abmole.com [abmole.com]
- 4. N-acetylcysteine amide NACA [sigmaaldrich.com]
- 5. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ≥98% (HPLC), lyophilized powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Efficacy of AD4 in a Cellular Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. Aβ oligomers are considered a major pathogenic species, inducing synaptic dysfunction, neuroinflammation, and neuronal cell death. These application notes describe a comprehensive in vitro protocol to evaluate the neuroprotective effects of a novel therapeutic candidate, AD4, in a well-established cellular model of Aβ-induced neurotoxicity using the human neuroblastoma SH-SY5Y cell line. The described experiments will assess the efficacy of this compound in mitigating Aβ-induced cytotoxicity, apoptosis, and oxidative stress.
Key Signaling Pathway in Aβ-Induced Neurotoxicity
Amyloid-beta (Aβ) oligomers can trigger a cascade of detrimental events in neurons. They bind to cell surface receptors, leading to an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components and activates pro-apoptotic signaling pathways, such as the Bcl-2 family and caspases, ultimately culminating in neuronal cell death. The hypothetical therapeutic agent, this compound, is proposed to intervene in this pathway by inhibiting the initial Aβ-receptor interaction or by scavenging ROS, thereby preventing downstream apoptotic signaling.
Application Notes and Protocols for AD4 Isomers in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for three distinct therapeutic agents identified as "AD4," each with unique mechanisms of action and experimental applications. The information is tailored for use in a research and drug development context.
I. AD04™ for Alzheimer's Disease
A. Background and Mechanism of Action
AD04™ is an investigational therapeutic for Alzheimer's disease (AD) that functions as an immunomodulator, shifting the brain's immune response towards a neuroprotective phenotype.[1][2] Its proposed mechanism does not directly target amyloid beta or tau, but rather modulates hippocampal lipid metabolism and reduces neuroinflammation. Preclinical studies in aged mice have shown that subcutaneous administration of AD04™ can alter the microglial phenotype to a phagocytic state, which is crucial for clearing cellular debris in the brain.[3] Furthermore, AD04™ treatment has been observed to upregulate key proteins involved in lipid metabolism, such as Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1).[4][5] In a clinical setting, a 2mg dose of AD04™ has been used in a Phase 2b trial.
B. Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Clinical Trial Dosage | 2 mg | Human | [1] |
| Preclinical Administration | Subcutaneous injections | Aged C57BL/6 mice | [3] |
C. Experimental Protocols
1. In Vitro Microglia Activation Assay
This protocol is designed to assess the effect of AD04™ on microglial phenotype polarization.
-
Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of AD04™ (e.g., 1, 10, 100 ng/mL). A vehicle control (e.g., PBS) should be included. For inflammatory challenge, cells can be co-treated with lipopolysaccharide (LPS) (100 ng/mL).
-
Incubation: Cells are incubated for 24-48 hours.
-
Analysis of Microglial Markers:
-
Immunocytochemistry: Cells are fixed, permeabilized, and stained for M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers.
-
Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against M1 and M2 surface markers for quantitative analysis.
-
RT-qPCR: RNA is extracted to quantify the gene expression of M1 and M2 markers.
-
2. In Vitro Lipid Metabolism Assay
This protocol evaluates the impact of AD04™ on lipid metabolism in a relevant cell model.
-
Cell Culture: A suitable cell line, such as a neuronal or microglial cell line, is cultured under standard conditions.
-
Treatment: Cells are treated with AD04™ at various concentrations for 24-72 hours.
-
Lipid Extraction and Analysis:
-
Lipids are extracted from the cells using a modified Folch method.
-
The lipid profile can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify changes in lipid species.
-
-
Western Blotting: Protein lysates are collected to analyze the expression levels of key lipid metabolism enzymes, such as ACSL1.[4][5]
D. Signaling Pathway and Experimental Workflow Diagrams
References
- 1. advantagetherapeutics.com [advantagetherapeutics.com]
- 2. advantagetherapeutics.com [advantagetherapeutics.com]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 5. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties | santé log [santelog.com]
Application Notes and Protocols for AD4 Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct compounds referred to as AD4: an artemisinin-derived Proteolysis Targeting Chimera (PROTAC), herein designated This compound-PROTAC , and N-acetylcysteine amide, referred to as This compound-NACA .
Part 1: this compound-PROTAC - A PCLAF Degrader for Oncology Research
This compound-PROTAC is a novel artemisinin (B1665778) derivative that functions as a PROTAC to induce the degradation of the PCNA-associated factor (PCLAF). By targeting PCLAF for proteasomal degradation, this compound-PROTAC activates the p21/Rb signaling axis, leading to anti-tumor activity. It has shown high potency in RS4;11 cells and in vivo efficacy in mouse xenograft models.[1][2]
Data Presentation
Table 1: Physicochemical and In Vitro Efficacy of this compound-PROTAC
| Property | Value | Reference |
| Molecular Formula | Not explicitly provided in search results | |
| Molecular Weight | Not explicitly provided in search results | |
| Solubility | 100 mg/mL in DMSO | [1][3] |
| IC₅₀ (RS4;11 cells) | 0.6 nM | [1][4] |
| Mechanism of Action | PCLAF Degrader | [1][2] |
Experimental Protocols
1. Preparation of this compound-PROTAC Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound-PROTAC for in vitro and in vivo studies.
-
Materials:
-
This compound-PROTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Protocol:
-
Equilibrate the this compound-PROTAC vial to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 100 mg/mL. For example, to a 1 mg vial, add 10 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. In Vitro PCLAF Degradation Assay
-
Objective: To assess the ability of this compound-PROTAC to induce the degradation of PCLAF in a cell-based assay.
-
Materials:
-
RS4;11 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against PCLAF
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
-
Protocol:
-
Seed RS4;11 cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound-PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132 treated for 4 hours prior to this compound-PROTAC treatment).
-
Treat the cells with the different concentrations of this compound-PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using standard procedures.
-
Probe the membrane with primary antibodies against PCLAF and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of PCLAF degradation relative to the vehicle control.
-
3. In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound-PROTAC in a mouse xenograft model.[2]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
RS4;11 cells
-
Matrigel (optional)
-
This compound-PROTAC
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of RS4;11 cells (e.g., 5 x 10⁶ cells in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound-PROTAC in the appropriate vehicle.
-
Administer this compound-PROTAC to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). Administer the vehicle to the control group.
-
Monitor the body weight of the mice and tumor size throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for PCLAF levels).
-
Visualizations
Caption: Signaling pathway of this compound-PROTAC.
Caption: Experimental workflow for this compound-PROTAC.
Part 2: this compound-NACA - A Neuroprotective Antioxidant
This compound-NACA (N-acetylcysteine amide) is a more lipophilic and cell-permeable derivative of N-acetylcysteine (NAC).[5][6] It functions as a potent antioxidant and anti-inflammatory agent with enhanced ability to cross the blood-brain barrier.[7][8] Its neuroprotective effects are mediated through the inhibition of the MAPK apoptotic pathway and regulation of NF-κB nuclear translocation.[5]
Data Presentation
Table 2: Solubility of this compound-NACA
| Solvent | Solubility | Reference |
| Water | ≥20 mg/mL | |
| DMSO | >40 mg/mL |
Experimental Protocols
1. Synthesis of this compound-NACA
-
Objective: To synthesize N-acetylcysteine amide (this compound-NACA) from N-acetyl-L-cysteine. This protocol is adapted from a patent describing the synthesis.[7]
-
Materials:
-
N-acetyl-L-cysteine
-
Methanol (or other suitable alcohol)
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Ammonia (B1221849) (e.g., in methanol)
-
Ethanol (B145695) for recrystallization
-
Dichloromethane (for extraction)
-
-
Protocol:
-
Esterification: Dissolve N-acetyl-L-cysteine in methanol. Add concentrated sulfuric acid dropwise with stirring at room temperature. Stir the reaction mixture for 24 hours.
-
Neutralization and Extraction: Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid. Extract the N-acetyl-L-cysteine methyl ester with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Amidation: Dissolve the crude N-acetyl-L-cysteine methyl ester in a solution of ammonia in methanol. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Purification: Remove the excess ammonia and solvent under reduced pressure. Recrystallize the crude product from hot ethanol to yield N-acetylcysteine amide (this compound-NACA) as a white crystalline solid.
-
2. Assessment of MAPK Pathway Inhibition
-
Objective: To determine the effect of this compound-NACA on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38).
-
Materials:
-
Relevant cell line (e.g., neuronal cells, microglia)
-
Complete cell culture medium
-
Stimulus to activate the MAPK pathway (e.g., LPS, H₂O₂)
-
This compound-NACA stock solution (dissolved in water or DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total ERK, JNK, and p38
-
Loading control antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound-NACA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate MAPK pathway activator for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform Western blotting as described in the this compound-PROTAC protocol.
-
Probe the membranes with antibodies against the phosphorylated and total forms of ERK, JNK, and p38 to assess the inhibitory effect of this compound-NACA on their activation.
-
3. NF-κB Nuclear Translocation Assay
-
Objective: To evaluate the effect of this compound-NACA on the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.
-
Materials:
-
Cell line of interest grown on coverslips in a multi-well plate
-
Stimulus for NF-κB activation (e.g., TNF-α, LPS)
-
This compound-NACA stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Protocol:
-
Pre-treat cells grown on coverslips with this compound-NACA at various concentrations for a designated time.
-
Stimulate the cells with an NF-κB activator for a specific period (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB p65 to determine the extent of translocation.
-
Visualizations
Caption: Signaling pathways modulated by this compound-NACA.
Caption: Experimental workflow for this compound-NACA.
References
- 1. biosynth.com [biosynth.com]
- 2. CN111386255A - Process for the preparation of N-acetyl cysteine amides and derivatives thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for AD4 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct therapeutic agents referred to as "AD4" in preclinical animal models. It is critical to distinguish between these two compounds as they have different compositions, mechanisms of action, and therapeutic targets.
-
AD04™ (Alhydrogel™): An immunomodulator developed by ADvantage Therapeutics for the treatment of Alzheimer's disease.
-
This compound (N-acetylcysteine-amide): A blood-brain barrier permeable antioxidant investigated for its neuroprotective effects.
Part 1: AD04™ (Alhydrogel™) for Alzheimer's Disease Models
Introduction
AD04™ is an immunomodulatory compound that has shown promise in preclinical studies for Alzheimer's disease (AD).[1][2][3] It is a specific dose and schedule of Alhydrogel™, a widely used adjuvant.[4] In animal models, AD04™ has demonstrated effects on lipid metabolism, microglial activation, and neuroinflammation, suggesting a multifaceted mechanism of action beyond the traditional amyloid beta or tau hypotheses.[1][2][4]
Mechanism of Action
AD04™ is believed to function as an immunomodulator, stimulating and regulating the immune system to reduce AD pathology.[2][3] Preclinical studies in aged mice suggest that subcutaneous administration of AD04™ modulates the expression of proteins involved in hippocampal lipid metabolism and influences the microglial phenotype towards a phagocytic type.[1][2][4] This action is thought to enhance the clearance of brain debris, such as apoptotic neurons and synapses, and in the context of AD, potentially amyloid-beta and tau aggregates, thereby reducing neuroinflammation.[4]
Signaling Pathway
The proposed signaling pathway for AD04™ involves the modulation of microglia and lipid metabolism.
Experimental Protocols
-
Model: Aged C57BL/6 mice (24 months old) are used to model age-related changes in the brain relevant to sporadic AD.[4] Young mice (10 weeks old) can be used as controls.[4]
-
Formulation: AD04™ is administered as a subcutaneous (s.c.) injection.[4]
-
Dosage and Schedule: Mice are injected subcutaneously with AD04™ or a phosphate-buffered saline (PBS) vehicle control three times.[4] The exact dosage and timing between injections should be optimized based on the specific study design.
-
Post-Treatment Analysis: Behavioral testing, such as the fear conditioning test, is performed 3-5 days after the last injection.[4] Animals are sacrificed one day after behavioral testing for tissue collection.[4]
-
Behavioral: Fear conditioning test to assess learning and memory.[4]
-
Biochemical: Proteomics analysis of the hippocampi and peripheral organs to identify changes in protein expression, particularly those involved in lipid metabolism (e.g., ACSL1).[1][2][4]
-
Immunohistochemistry: Analysis of microglial markers to assess changes in phenotype.[4]
Quantitative Data Summary
| Model | Treatment | Key Findings | Reference |
| Aged (24 mo) C57BL/6 mice | AD04™ s.c. injection (3 times) | Improved freezing behavior in fear conditioning test. | [4] |
| Aged mice | AD04™ treatment | Restoration of protein expression involved in lipid metabolism to levels of young mice. | [1][2] |
| Aged mice | AD04™ treatment | Upregulation of ACSL1, a key protein in lipid metabolism. | [1][2] |
| Aged mice | AD04™ treatment | Modulation of microglial phenotype to a phagocytic type. | [4] |
Part 2: this compound (N-acetylcysteine-amide) for Neuroprotection
Introduction
This compound, also known as N-acetylcysteine-amide (NAC-amide or NACA), is a modified form of N-acetylcysteine (NAC) with increased lipophilicity, allowing for enhanced blood-brain barrier (BBB) permeability.[5] It has been investigated for its neuroprotective properties, particularly its ability to counteract oxidative stress and neuroinflammation.[5]
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. As a potent antioxidant, it scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation.[5] It also serves as a precursor to glutathione (B108866) (GSH), a major endogenous antioxidant.[5] Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-kB.[5]
Signaling Pathway
The neuroprotective signaling pathway of this compound involves the mitigation of oxidative stress and neuroinflammation.
Experimental Protocols
-
Model: A survival mouse model of acute paraoxon (B1678428) (POX) intoxication is used to induce neurotoxicity.[5] Male Swiss CD-1 mice are suitable for this model.[5]
-
Induction of Neurotoxicity: Mice receive a single dose of POX (e.g., 4 mg/kg).[5] This is followed by standard emergency therapy consisting of atropine, pralidoxime, and diazepam.[5]
-
This compound Administration: this compound is administered at a dose of 150 mg/kg at 2 and 6 hours post-exposure to POX.[5]
-
Supportive Care: To prevent dehydration, mice are given a subcutaneous injection of 0.9% NaCl (5 mL/kg).[5]
-
Control Group: Control animals receive vehicle injections instead of the active compounds.[5]
-
Biochemical: Measurement of lipid peroxidation and expression levels of key antioxidant enzymes such as glutathione peroxidase-1 (GPx-1) and catalase (CAT) in the hippocampus and/or prefrontal cortex.[5]
-
Immunohistochemistry: Assessment of neuroinflammation by measuring the immunoreactivity of Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized Calcium-Binding Adapter Molecule 1 (Iba-1) for microglia in specific hippocampal subregions.[5]
-
Behavioral: Evaluation of recognition memory using the Novel Object Recognition Test (NORT).[5]
Quantitative Data Summary
| Model | Treatment | Key Findings | Reference |
| POX-intoxicated Swiss CD-1 mice | This compound (150 mg/kg) at 2 and 6h post-exposure | Reduced lipid peroxidation in the hippocampus and prefrontal cortex. | [5] |
| POX-intoxicated Swiss CD-1 mice | This compound (150 mg/kg) at 2 and 6h post-exposure | Restored expression of GPx-1 and CAT in the hippocampus and/or prefrontal cortex. | [5] |
| POX-intoxicated Swiss CD-1 mice | This compound (150 mg/kg) at 2 and 6h post-exposure | Reduced GFAP and Iba-1 immunoreactivity in hippocampal subregions. | [5] |
| POX-intoxicated Swiss CD-1 mice | This compound (150 mg/kg) at 2 and 6h post-exposure | Rescued recognition memory deficits in the Novel Object Recognition Test. | [5] |
References
- 1. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 2. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]
- 3. advantagetherapeutics.com [advantagetherapeutics.com]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]
Techniques for Measuring ADAMTS4 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1, is a key enzyme in the degradation of aggrecan, a major component of cartilage extracellular matrix.[1] Its activity is implicated in the pathogenesis of osteoarthritis and other inflammatory joint diseases, making it a significant target for therapeutic intervention.[1] Accurate and robust methods for measuring ADAMTS4 activity are crucial for basic research, drug discovery, and high-throughput screening (HTS) of potential inhibitors.[2][3] This document provides detailed application notes and protocols for the primary techniques used to quantify ADAMTS4 activity.
I. Fluorogenic Assays (FRET-Based)
Fluorogenic assays utilizing Förster Resonance Energy Transfer (FRET) are a widely used method for measuring ADAMTS4 activity due to their high sensitivity and suitability for HTS.[3][4] These assays employ a synthetic peptide substrate containing a fluorophore and a quencher pair.[2] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore.[2] Upon cleavage by ADAMTS4, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.[2][5]
Data Presentation:
| Parameter | Value | Reference |
| Excitation Wavelength | 330 nm (15 nm bandwidth) or 490 nm | [2][6] |
| Emission Wavelength | 430 nm (10 nm bandwidth) or 520 nm | [2][6] |
| Common FRET Pairs | Mca/Dnp, 5-FAM/TAMRA | [3][6] |
| Sensitivity | Can detect subnanogram amounts of ADAMTS4 | [6] |
| Assay Format | 96-well or 384-well plates | [2][3] |
Experimental Protocol: FRET-Based ADAMTS4 Activity Assay[3][6]
Materials:
-
Recombinant human ADAMTS4[2]
-
ADAMTS Fluorogenic Substrate (e.g., Mca/Dnp or 5-FAM/TAMRA-based peptide)[2][7]
-
ADAMTS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij 35)[8]
-
Protease-free water[2]
-
Test inhibitors and vehicle (e.g., DMSO, not to exceed 1% final concentration)[2]
-
Low-binding, black 96-well or 384-well microplate[2]
-
Fluorimeter capable of the required excitation and emission wavelengths[2]
-
Orbital shaker[2]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor at 10-fold higher concentrations than the desired final concentrations in ADAMTS Assay Buffer.
-
Dilute recombinant ADAMTS4 to the desired concentration (e.g., 10 ng/µl) with ADAMTS Assay Buffer.[5]
-
Prepare the ADAMTS Fluorogenic Substrate solution according to the manufacturer's instructions (e.g., dilute a 1 mM stock 100-fold in ADAMTS Assay Buffer).[5]
-
-
Assay Plate Setup:
-
Add 20 µl of diluted ADAMTS4 to the "Positive Control" and "Test Inhibitor" wells.
-
Add 20 µl of ADAMTS Assay Buffer to the "Blank" (no enzyme) wells.
-
Add 5 µl of the diluted Test Inhibitor to the "Test Inhibitor" wells.
-
Add 5 µl of the inhibitor vehicle (e.g., Diluent Solution) to the "Positive Control" and "Blank" wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 25 µl of the diluted ADAMTS Fluorogenic Substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for up to 4 hours with gentle agitation.[5]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the "Blank" fluorescence values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (uninhibited enzyme activity).
-
Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow: FRET-Based Assay
Caption: Workflow for a FRET-based ADAMTS4 activity assay.
II. Colorimetric Assays (ELISA-Based)
Colorimetric assays for ADAMTS4 activity are typically based on an enzyme-linked immunosorbent assay (ELISA) format.[8] These assays measure the generation of a specific neoepitope that is produced upon cleavage of a substrate, such as the interglobular domain (IGD) of aggrecan.[8] An antibody specific to this neoepitope is used for detection.[8]
Data Presentation:
| Parameter | Value | Reference |
| Assay Principle | Sandwich or Competitive ELISA | [9][10] |
| Substrate | Recombinant aggrecan interglobular domain (IGD) | [8] |
| Detection | Anti-neoepitope antibody (e.g., anti-ARGSVIL) | [8] |
| Sensitivity | 2 pM | |
| Standard Curve Range | 1.56 to 100 pM (ADAMTS4); 0.022 to 1.4 nM (ARGSVIL-peptide) |
Experimental Protocol: ELISA-Based ADAMTS4 Activity Assay[1][9]
Materials:
-
Recombinant human ADAMTS4 Standard
-
Aggrecan-IGD substrate
-
Microtiter plate pre-coated with anti-neoepitope ARGSVIL antibody
-
Anti-aggrecan antibody conjugated to horseradish peroxidase (HRP)
-
ARGSVIL-Peptide Standard
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij 35)[8]
-
Wash Buffer
-
EDTA Dilution Buffer
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.25 M Sulfuric Acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Enzymatic Reaction:
-
ELISA Detection:
-
Prepare a standard curve using the ARGSVIL-Peptide Standard.
-
Add 100 µl of the stopped reaction mixtures and peptide standards to the wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.[9]
-
Wash the plate twice with Wash Buffer.[9]
-
Add 100 µl of diluted Anti-aggrecan-HRP conjugate to each well.
-
Incubate for 60 minutes at 37°C.[9]
-
Wash the plate three times with Wash Buffer.[9]
-
Add 100 µl of TMB Substrate Solution to each well and incubate for an appropriate time (e.g., 20 minutes) at room temperature in the dark.
-
Add 50 µl of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance values of the ARGSVIL-Peptide Standards against their known concentrations.
-
Determine the concentration of the generated neoepitope in the enzymatic reaction samples by interpolating from the standard curve.
-
Calculate the specific activity of ADAMTS4 (e.g., in nmoles of product/min/mg of enzyme).[8]
-
Experimental Workflow: ELISA-Based Assay
Caption: Workflow for an ELISA-based ADAMTS4 activity assay.
III. ADAMTS4 Signaling and Substrate Cleavage
ADAMTS4 plays a critical role in extracellular matrix (ECM) remodeling by cleaving proteoglycans.[11] Its primary substrate is aggrecan, but it can also cleave other ECM components such as brevican, neurocan, and versican.[2][12] The expression and activity of ADAMTS4 can be upregulated by pro-inflammatory cytokines like TNF-α and IL-1β.[11] The enzyme itself is subject to regulation, for instance, through inhibition by Tissue Inhibitor of Metalloproteinase-3 (TIMP3).[12]
Signaling Pathway Diagram
Caption: Simplified ADAMTS4 signaling and substrate cleavage pathway.
References
- 1. What are ADAMTS4 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Frontiers | Regulation of ADAMTS Proteases [frontiersin.org]
- 12. ADAMTS4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: AD4 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of two distinct therapeutic candidates referred to as "AD4" in preclinical models of neurodegenerative diseases. The information is organized to facilitate experimental design and execution.
Section 1: AD04™ for Alzheimer's Disease Models
Background: AD04™ is an injectable immunomodulatory therapy in development by ADvantage Therapeutics for the treatment of mild Alzheimer's disease (AD).[1][2] It is being investigated for its potential to modulate the immune system to reduce AD pathology.[2] Preclinical and clinical observations suggest that AD04™ may slow cognitive decline and reduce brain atrophy.[1][3][4]
Mechanism of Action
AD04™ is believed to function as an immunomodulator, stimulating and regulating the immune system to counteract the neuroinflammation associated with Alzheimer's disease.[2][5] Instead of targeting specific misfolded proteins like amyloid-beta or tau, AD04™ is thought to have a broader effect on the brain's immune environment.[2][5] Preclinical studies suggest that AD04™ administration can shift the phenotype of microglia, the resident immune cells of the brain, towards a more phagocytic state. This may enhance the clearance of cellular debris, including apoptotic neurons and degraded myelin, thereby reducing the inflammatory milieu that contributes to neurodegeneration.[3] Furthermore, proteomics analysis of the hippocampus in aged mice treated with AD04™ revealed a modulation of proteins involved in lipid metabolism.[3][6][7]
Data Presentation
Table 1: Summary of Preclinical and Clinical Findings for AD04™
| Model System | Key Experiments | Quantitative Outcomes | Reference |
| Aged (24 mo) C57BL/6 Mice | Fear Conditioning Test | Improved freezing behavior in AD04™-treated mice compared to PBS control. | [3] |
| Hippocampal Proteomics | Modulation of proteins involved in lipid metabolism; shift in microglial phenotype to a phagocytic type. | [3] | |
| Alzheimer's Disease Mouse Models | Immunohistochemistry | Decreased number of pro-inflammatory microglial cells in the hippocampus. | [1][2][4] |
| Early Alzheimer's Disease Patients (Phase 2b trial, AD04™ as control arm) | Cognitive and Functional Assessments (ADAS-cog, ADCS-ADL, CDR-sb) | Statistically significant slower decline in cognitive and quality of life measures. | [1][2] |
| MRI-based Hippocampal Volumetry | Slower decline in hippocampal volume. | [1][2] |
Experimental Protocols
1. In Vivo Efficacy Study in an Aged Mouse Model
-
Animal Model: Aged (24-month-old) C57BL/6 mice.
-
Treatment: Mice are subcutaneously (s.c.) injected with AD04™ or a phosphate-buffered saline (PBS) vehicle control. Injections are administered three times with a 3-5 day interval between each injection.[3]
-
Behavioral Assessment (Fear Conditioning):
-
Training: Place the mouse in a conditioning chamber. After a 2-minute acclimation period, present an auditory cue (conditioned stimulus, CS) for 30 seconds. During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US). Repeat this pairing.
-
Contextual Fear Testing: 24 hours after training, place the mouse back into the same chamber and record freezing behavior for 5 minutes in the absence of the CS and US.
-
Cued Fear Testing: One hour after contextual testing, place the mouse in a novel context with altered visual and olfactory cues. After a 3-minute acclimation, present the auditory CS for 3 minutes and record freezing behavior.
-
-
Tissue Collection and Analysis:
-
One day after the final behavioral test, euthanize the mice.
-
Dissect the hippocampi and other peripheral organs for downstream analysis.
-
Proteomics: Homogenize hippocampal tissue and perform protein extraction. Analyze protein expression profiles using mass spectrometry-based proteomics to identify changes in protein networks, such as those involved in lipid metabolism and microglial function.[3]
-
Immunohistochemistry for Microglial Phenotype:
-
Perfuse mice with 4% paraformaldehyde (PFA).
-
Cryosection the brains and perform immunohistochemical staining for microglial markers such as Iba1 (general microglia) and markers for pro-inflammatory (e.g., CD86) or phagocytic (e.g., CD68) phenotypes.
-
Quantify the number and morphology of different microglial populations in the hippocampus using microscopy and image analysis software.
-
-
2. Assessment of Hippocampal Volume using MRI
-
Image Acquisition:
-
Anesthetize the mouse and place it in an MRI-compatible stereotaxic frame.
-
Acquire high-resolution T1-weighted images of the brain using a 1.5T or higher field strength MRI scanner.[8]
-
Images should be acquired in a coronal or oblique orientation perpendicular to the long axis of the hippocampus to minimize partial volume effects.[9]
-
-
Image Analysis:
-
Use semi-automated or manual segmentation software (e.g., ITK-SNAP, FreeSurfer) to trace the boundaries of the hippocampus on each relevant slice.
-
Calculate the total volume of the hippocampus by summing the area of the traced region on each slice and multiplying by the slice thickness.[10]
-
Compare hippocampal volumes between AD04™-treated and control groups over time.
-
Visualization
Caption: Proposed mechanism of action for AD04™ in Alzheimer's disease.
Section 2: N-acetylcysteine-amide (this compound/NACA) for Neuroprotection
Background: N-acetylcysteine-amide (this compound or NACA) is a modified, blood-brain barrier-permeable form of N-acetylcysteine (NAC).[11] It is a potent antioxidant and anti-inflammatory agent that has shown neuroprotective effects in models of neurotoxicity.[11]
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: this compound readily crosses the blood-brain barrier and, once inside cells, it restores the glutathione (B108866) (GSH) pool, a critical intracellular antioxidant.[11] It also acts as a direct scavenger of reactive oxygen species (ROS) and inhibits lipid peroxidation.[11]
-
Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.[11]
Data Presentation
Table 2: Effects of this compound in a Mouse Model of Paraoxon-Induced Neurotoxicity
| Parameter | Brain Region | Effect of Paraoxon (B1678428) (POX) | Effect of this compound Treatment | Reference |
| Lipid Peroxidation | Hippocampus (HP), Prefrontal Cortex (PFC) | Increased | Reduced to control levels | [11] |
| Glutathione Peroxidase-1 (GPx-1) Expression | HP, PFC | Decreased | Restored to control levels | [11] |
| Catalase (CAT) Expression | HP, PFC | Decreased | Restored to control levels | [11] |
| GFAP Immunoreactivity (Astrogliosis) | Hippocampal Subregions | Increased | Reduced | [11] |
| Iba-1 Immunoreactivity (Microgliosis) | Hippocampal Subregions | Increased | Reduced | [11] |
| Recognition Memory (NORT) | - | Deficit | Rescued | [11] |
Experimental Protocols
1. In Vivo Neuroprotection Study in a Paraoxon Intoxication Mouse Model
-
Animal Model: Male Swiss CD-1 mice.[11]
-
Intoxication and Treatment:
-
Administer paraoxon (POX) at a dose of 4 mg/kg via subcutaneous (s.c.) injection.[11]
-
One minute after POX injection, administer standard therapy of atropine (B194438) (4 mg/kg, i.p.) and 2-pralidoxime (2-PAM; 25 mg/kg, i.p.) to increase survival.[11]
-
One hour post-POX, administer a second dose of 2-PAM (25 mg/kg, i.p.) and diazepam (5 mg/kg, i.p.) to control seizures.[11]
-
Administer this compound (150 mg/kg, i.p.) at 2 and 6 hours post-POX exposure.[11]
-
A control group receives vehicle injections.
-
-
Behavioral Assessment (Novel Object Recognition Test - NORT):
-
Habituation: Allow mice to explore an open-field arena for 10 minutes on two consecutive days.
-
Training: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: One hour after training, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes. Record the time spent exploring each object. A discrimination index is calculated as (time with novel object - time with familiar object) / (total exploration time).
-
-
Biochemical and Immunohistochemical Analyses:
-
At the end of the study period, euthanize the mice and dissect the hippocampus and prefrontal cortex.
-
Oxidative Stress Markers:
-
Lipid Peroxidation (MDA assay): Homogenize brain tissue and measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[12]
-
Antioxidant Enzyme Expression: Use Western blotting or qPCR to measure the protein or mRNA levels of antioxidant enzymes such as GPx-1 and Catalase.[11]
-
-
Neuroinflammation Markers (Immunohistochemistry):
-
Perfuse mice with 4% PFA and prepare brain sections.
-
Perform immunohistochemical staining for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis and Ionized Calcium-binding Adapter molecule 1 (Iba-1) to assess microgliosis.[11]
-
Quantify the immunoreactivity in specific hippocampal subregions.
-
-
Visualization
Caption: Neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for this compound in a neurotoxicity model.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. advantagetherapeutics.com [advantagetherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. advantagetherapeutics.com [advantagetherapeutics.com]
- 5. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]
- 6. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Normative hippocampal volumetric measurements using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajnr.org [ajnr.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: Targeted Protein Degradation Using PROTACs - A Case Study with BRD4
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This document provides a comprehensive overview of the application of PROTACs for protein degradation, using the well-characterized Bromodomain-containing protein 4 (BRD4) as a model target. We will delve into the mechanism of action, provide quantitative data for exemplary BRD4-targeting PROTACs, and offer detailed protocols for key experimental validations.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that plays a pivotal role in the regulation of gene transcription, including key oncogenes like c-Myc. Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[4][5] PROTACs designed to degrade BRD4, such as MZ1 and ARV-825, have demonstrated potent anti-cancer activity by effectively depleting cellular BRD4 levels.[5]
Mechanism of Action and Signaling Pathway
The primary function of a BRD4-targeting PROTAC is to induce the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified signaling pathway of BRD4 and the intervention by a BRD4-targeting PROTAC.
Quantitative Data for BRD4-Targeting PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the in vitro efficacy of two well-characterized BRD4 PROTACs, MZ1 (VHL-based) and ARV-825 (CRBN-based), across various cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of BRD4 PROTACs
| Compound | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference(s) |
| MZ1 | H661 (Lung Cancer) | 8 | VHL | |
| H838 (Lung Cancer) | 23 | VHL | ||
| HeLa (Cervical Cancer) | ~10-100 | VHL | ||
| Mv4-11 (AML) | Potent | VHL | ||
| ARV-825 | 22RV1 (Prostate Cancer) | <1 | CRBN | [6] |
| NAMALWA (Burkitt's Lymphoma) | <1 | CRBN | [6] | |
| CA46 (Burkitt's Lymphoma) | <1 | CRBN | [6] | |
| Jurkat (T-ALL) | Potent | CRBN | [1] | |
| CCRF-CEM (T-ALL) | Potent | CRBN | [1] |
Table 2: Maximum Degradation (Dmax) and Other Parameters for BRD4 PROTACs
| Compound | Cell Line | Dmax (%) | Notes | Reference(s) |
| MZ1 | H661, H838 | >90 at 100 nM | Preferentially degrades BRD4 over BRD2/3. | |
| HeLa | >90 at 1 µM | Complete degradation observed. | ||
| ARV-825 | Burkitt's Lymphoma lines | >90 | Rapid, efficient, and prolonged degradation. | [3][5] |
| T-ALL cell lines | >90 | Induces apoptosis and cell cycle arrest. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Caption: General experimental workflow for evaluating a BRD4-targeting PROTAC.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol is to assess the extent of BRD4 protein degradation following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, 22RV1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BRD4-targeting PROTAC (e.g., MZ1, ARV-825) and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
For proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the PROTAC.[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the BRD4 signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-induced formation of the ternary complex (BRD4-PROTAC-E3 ligase).
Materials:
-
Cells expressing endogenous BRD4 and the relevant E3 ligase
-
BRD4 PROTAC and vehicle control
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-BRD4 or anti-E3 ligase) and control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with MG132 (10 µM) for 2 hours to prevent degradation of the complex.
-
Treat cells with the BRD4 PROTAC or vehicle for 4-6 hours.
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-BRD4 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against BRD4 and the specific E3 ligase (e.g., anti-CRBN or anti-VHL) to detect the co-precipitated proteins.
-
Protocol 3: Cell Viability (MTT) Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
BRD4 PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
-
Solubilization and Absorbance Measurement:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The use of PROTACs for targeted protein degradation represents a powerful and innovative approach in drug discovery. The ability to eliminate a target protein rather than just inhibiting its function offers several advantages, including the potential for more profound and sustained pharmacological effects. The BRD4-targeting PROTACs, MZ1 and ARV-825, serve as excellent examples of the potency and selectivity that can be achieved with this technology. The experimental protocols provided herein offer a robust framework for the evaluation and characterization of novel PROTAC molecules, paving the way for the development of new therapeutics for a wide range of diseases.
References
- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of AD4 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel anti-cancer therapeutics, herein referred to as AD4, requires a rigorous and systematic experimental design to evaluate efficacy, elucidate the mechanism of action, and establish a safety profile. This document provides a comprehensive guide for the preclinical and early clinical experimental design for a hypothetical anti-cancer agent, this compound. The protocols and methodologies described are based on established practices in cancer research for various therapeutic modalities, including targeted therapies and immunotherapies.
Preclinical Evaluation of this compound
The preclinical evaluation of this compound is critical to establish its anti-cancer activity and to understand its mechanism of action before proceeding to clinical trials. This phase involves a series of in vitro and in vivo experiments.
1.1. In Vitro Efficacy and Mechanism of Action
Initial studies should focus on assessing the direct effects of this compound on cancer cells and understanding the molecular pathways it modulates.
Data Presentation: In Vitro Efficacy of this compound
The anti-cancer activity of this compound should be quantified across a panel of human cancer cell lines to determine its potency and spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Effect on Cell Viability at 10 µM this compound (%) |
| A549 | Non-Small Cell Lung Cancer | 5.2 | 65% reduction |
| MCF-7 | Breast Cancer | 2.8 | 78% reduction |
| HepG2 | Liver Cancer | 8.1 | 55% reduction |
| HCT116 | Colorectal Cancer | 3.5 | 72% reduction |
| U87 | Glioblastoma | 12.4 | 40% reduction |
| PC-3 | Prostate Cancer | 6.7 | 60% reduction |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Experimental Protocols: In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Protocol: Seed cancer cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours. Assess cell viability using MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity.[1] To distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, direct cell counting using a hemocytometer or automated cell counter can be performed.[1]
-
-
Apoptosis Assays:
-
Protocol: To determine if this compound induces programmed cell death, treat cells with this compound and perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Western blotting for key apoptosis-related proteins such as cleaved Caspase-3, Caspase-8, Caspase-9, and PARP can also be conducted.[2]
-
-
Cell Cycle Analysis:
-
Protocol: Treat cells with this compound, fix them in ethanol, and stain with PI to quantify DNA content by flow cytometry. This will reveal if this compound causes cell cycle arrest at the G1, S, or G2/M phase.[3]
-
-
Colony Formation Assay:
-
Protocol: Seed a low density of cells and treat with this compound for a prolonged period (10-14 days). Stain the resulting colonies with crystal violet to assess the long-term effect of this compound on the clonogenic survival of cancer cells.[1]
-
-
Migration and Invasion Assays:
-
Protocol: Use Transwell inserts (with or without Matrigel coating for invasion) to evaluate the effect of this compound on cancer cell motility. Quantify the number of cells that migrate or invade through the membrane towards a chemoattractant.[3]
-
1.2. In Vivo Efficacy in Animal Models
In vivo studies are essential to evaluate the anti-tumor efficacy and safety of this compound in a living organism.
Data Presentation: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) |
| A549 | Non-Small Cell Lung Cancer | 10 | 3 times/week for 3 weeks | 68% |
| MCF-7 | Breast Cancer | 10 | 3 times/week for 3 weeks | 75%[2] |
| HCT116 | Colorectal Cancer | 15 | 2 times/week for 4 weeks | 62% |
| Patient-Derived Xenograft (PDX-CRC1) | Colorectal Cancer | 15 | 2 times/week for 4 weeks | 85%[4] |
Note: The data presented in this table is a representative example. Actual values would be determined experimentally.
Experimental Protocols: In Vivo Studies
-
Xenograft Tumor Models:
-
Protocol: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[2] Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and this compound treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule. Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[5][6]
-
-
Patient-Derived Xenograft (PDX) Models:
-
Protocol: Implant tumor fragments from a patient's surgical resection or biopsy into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.[7] Once the tumors are established, passage them to subsequent cohorts of mice for efficacy studies with this compound, following a similar protocol to the cell line-derived xenograft models.
-
-
Orthotopic and Metastasis Models:
-
Protocol: To model tumor growth in the correct organ environment and to study metastasis, inject cancer cells into the organ of origin (e.g., lung for lung cancer, liver for liver cancer).[3] For metastasis studies, cells can be injected intravenously via the tail vein.[3] Monitor tumor growth and metastatic spread using bioluminescence imaging (if cells are luciferase-tagged) or histological analysis of relevant organs.
-
Signaling Pathway and Mechanism of Action of this compound
Understanding the molecular mechanism of this compound is crucial for biomarker development and patient selection.
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-cancer effects by inhibiting a receptor tyrosine kinase (RTK) and downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.
Caption: Hypothetical signaling pathway for this compound, inhibiting an RTK to block downstream PI3K/AKT and MAPK pathways.
Experimental Protocol: Pathway Analysis
-
Western Blotting:
-
Protocol: Treat cancer cells with this compound for various time points. Lyse the cells and perform western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules in the suspected pathway (e.g., p-RTK, p-AKT, p-ERK, total AKT, total ERK). A decrease in the phosphorylated forms of these proteins would indicate pathway inhibition.[3]
-
-
Kinase Assays:
-
Protocol: If this compound is hypothesized to be a kinase inhibitor, perform in vitro kinase assays using purified recombinant kinases to directly measure the inhibitory activity of this compound against its target.
-
-
Gene Expression Profiling:
-
Protocol: Use RNA sequencing or microarray analysis to compare the gene expression profiles of this compound-treated and control cells. This can provide an unbiased view of the pathways modulated by this compound.
-
Experimental Workflow for this compound Development
The overall development of this compound should follow a logical progression from in vitro studies to in vivo validation and potential clinical trials.
Caption: A streamlined experimental workflow for the preclinical development of the anti-cancer agent this compound.
Adaptive Clinical Trial Design for this compound
Adaptive clinical trial designs offer flexibility to modify a trial based on accumulating data, which can increase efficiency and the likelihood of success.[8]
Logical Framework for an Adaptive Phase I/II Trial
This design can seamlessly transition from dose-finding (Phase I) to efficacy testing in specific patient populations (Phase II).[9]
Caption: A logical diagram of an adaptive Phase I/II clinical trial design for this compound.
Protocol: Key Elements of an Adaptive Trial Design
-
Prospective Planning: All potential adaptations, such as changes to sample size, dropping or adding treatment arms, and modifying patient allocation based on biomarkers, must be specified in the protocol before the trial begins.[9][10]
-
Interim Analyses: Pre-scheduled interim analyses of accumulating data are conducted by an independent data monitoring committee to inform the planned adaptations.[8]
-
Biomarker-Guided Stratification: Patients can be stratified based on a predictive biomarker identified during preclinical studies. The trial can then be adapted to enrich the population most likely to respond to this compound.[8]
-
Seamless Transition: A seamless Phase I/II design allows the trial to transition from dose-finding to efficacy testing without the administrative delays of starting a new study.[9] This can shorten the drug development timeline.[8]
References
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell adhesion molecule 4 suppresses cell growth and metastasis by inhibiting the Akt signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A CTLA-4 Antagonizing DNA Aptamer with Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptive clinical trial designs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
- 10. medpace.co.jp [medpace.co.jp]
analytical methods for detecting AD4 in samples
- 1. medchemexpress.com [medchemexpress.com]
- 2. AD-4 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A novel brain-targeted antioxidant (this compound) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing AD4 Concentration for Enhanced Cell Viability: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of AD4 (N-acetylcysteine amide) for maintaining and improving cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-acetylcysteine amide, is a modified form of N-acetylcysteine (NAC) with increased lipophilicity, allowing for better penetration of the blood-brain barrier.[1] Its primary mechanism of action is centered on its potent antioxidant and anti-inflammatory properties.[1] this compound can replenish the intracellular glutathione (B108866) (GSH) pool, a key antioxidant, and directly scavenge reactive oxygen species (ROS).[1] Additionally, it has been shown to inhibit the activation of the MAPK apoptotic pathway and regulate the nuclear translocation of NF-kB, which are involved in inflammation and cell death.[1]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. Based on preclinical studies, a common starting range for in vitro experiments is between 1 µM and 100 µM. It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific cell line and experimental goals.
Q3: How long should cells be incubated with this compound?
A3: The incubation time with this compound will depend on the biological process being investigated. For studying acute protective effects against an oxidative insult, a pre-incubation of 1 to 6 hours is often sufficient. For long-term experiments assessing chronic effects on cell viability or gene expression, incubation times can be extended to 24, 48, or even 72 hours.
Q4: I am not observing a protective effect of this compound on my cells. What are some possible reasons?
A4: Several factors could contribute to a lack of observed effect. These include:
-
Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response or, conversely, may be in a toxic range for your specific cell type. A thorough dose-response experiment is crucial.
-
Cell Type Specificity: The protective effects of this compound may be more pronounced in cell types that are highly susceptible to oxidative stress or inflammatory stimuli.
-
Severity of the Insult: The concentration or duration of the toxic insult (e.g., hydrogen peroxide, glutamate) may be too high, overwhelming the protective capacity of this compound. Consider titrating the damaging agent.
-
Timing of Administration: The timing of this compound addition relative to the insult is critical. For protective effects, this compound should typically be added before or concurrently with the damaging agent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased Cell Viability at High this compound Concentrations | High concentrations of any compound can induce cytotoxicity. | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 500 µM) to identify the toxic threshold for your specific cell line. |
| High Variability Between Replicate Wells | Inconsistent cell seeding, uneven distribution of this compound, or "edge effects" in the culture plate. | Ensure a homogenous single-cell suspension before seeding. Mix the this compound solution thoroughly before adding it to the wells. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in Culture Medium | The solubility of this compound may be limited at very high concentrations or in certain media formulations. | Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). |
| Unexpected Morphological Changes in Cells | Cellular stress or differentiation induced by this compound at certain concentrations. | Closely monitor cell morphology using microscopy at various this compound concentrations and time points. Correlate morphological changes with viability data. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for a given cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (N-acetylcysteine amide)
-
Sterile, pyrogen-free water or DMSO for this compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the various this compound working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4-18 hours at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Neuronal Cells (48h Incubation)
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.28 | 0.09 | 102.4% |
| 10 | 1.35 | 0.11 | 108.0% |
| 50 | 1.42 | 0.10 | 113.6% |
| 100 | 1.38 | 0.09 | 110.4% |
| 200 | 1.21 | 0.12 | 96.8% |
| 500 | 0.85 | 0.07 | 68.0% |
| 1000 | 0.45 | 0.05 | 36.0% |
Visualizations
References
Technical Support Center: Improving Gefitinib (AD4) Efficacy In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro efficacy of Gefitinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Gefitinib?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the adenosine (B11128) triphosphate (ATP) binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: Which cell lines are most sensitive to Gefitinib?
Cell lines with activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21, are generally most sensitive to Gefitinib. Non-small cell lung cancer (NSCLC) cell lines like HCC827 and PC-9 are examples of highly sensitive models. In contrast, cell lines with wild-type EGFR or those harboring resistance mutations (e.g., T790M) or KRAS mutations tend to be resistant.
Q3: What is the recommended solvent and storage condition for Gefitinib?
Gefitinib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for a few days.
Troubleshooting Guide
Issue 1: Lower-than-Expected Potency (High IC50 Value)
If you are observing a higher-than-expected IC50 value for Gefitinib in a sensitive cell line, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Drug Insolubility | Ensure complete dissolution of Gefitinib in DMSO before diluting in culture media. Precipitates can significantly lower the effective concentration. Briefly warm the stock solution at 37°C and vortex before use. |
| Drug Degradation | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Use freshly prepared dilutions for each experiment. |
| High Serum Concentration | Serum proteins can bind to Gefitinib, reducing its bioavailability. Consider reducing the serum concentration in your culture medium (e.g., from 10% to 5% or 2%) during the drug treatment period, if compatible with your cell line. |
| Cell Seeding Density | An excessively high cell seeding density can lead to a higher apparent IC50 value due to the "community effect." Optimize the cell number to ensure they are in the exponential growth phase during the assay. |
| Incorrect Assay Duration | The duration of drug exposure can influence the IC50 value. For anti-proliferative assays like MTT, a 48-72 hour incubation period is common. Ensure your assay endpoint is appropriate for the cell line's doubling time. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can obscure the true effect of Gefitinib. Here’s how to improve reproducibility:
| Potential Cause | Recommended Solution |
| Cell Line Passage Number | High-passage number cell lines can undergo genetic drift, altering their sensitivity to drugs. Use cells with a consistent and low passage number for all experiments. |
| Inconsistent DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control. High concentrations of DMSO (>0.5%) can be toxic to some cell lines. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate drug dilutions and cell seeding. |
| Plate Edge Effects | Cells in the outer wells of a microplate can be subject to evaporation, leading to altered cell growth and drug concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of Gefitinib in various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| HCC827 | NSCLC | Exon 19 Deletion | ~10-30 |
| PC-9 | NSCLC | Exon 19 Deletion | ~20-50 |
| H3255 | NSCLC | L858R Mutation | ~5-20 |
| A549 | NSCLC | Wild-Type | >10,000 |
| H1975 | NSCLC | L858R & T790M | >5,000 |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of EGFR Phosphorylation by Western Blot
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight, if necessary, to reduce basal EGFR activation. Treat the cells with various concentrations of Gefitinib for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
Visualizations
Caption: Gefitinib inhibits EGFR signaling pathways.
Caption: Workflow for assessing Gefitinib efficacy.
Caption: Troubleshooting low Gefitinib efficacy.
AD4 off-target effects and how to mitigate them
To provide you with the most accurate and relevant technical support center regarding AD4, please clarify which specific "this compound" you are interested in. The designation "this compound" is used for several distinct therapeutic agents and molecules in research and development, each with a unique mechanism of action and potential off-target effects.
Please specify which of the following you are referring to, or provide additional context if your this compound is not on this list:
-
This compound (PROTAC): An artemisinin-derived Proteolysis Targeting Chimera (PROTAC) that induces the degradation of PCNA-associated factor (PCLAF) and is investigated for its anti-tumor properties.
-
AD04™ (Alzheimer's Disease Therapeutic): A novel treatment candidate for Alzheimer's disease that functions as an immunomodulator and modulates hippocampal lipid metabolism.
-
This compound (Antioxidant): N-acetyl cysteine amide, a brain-targeted antioxidant studied for its neuroprotective effects in conditions like tardive dyskinesia and organophosphate-induced neurotoxicity.
-
AD04 (Alcohol Use Disorder Treatment): A formulation of ondansetron (B39145) that targets the serotonin (B10506) 5-HT3 receptor to reduce alcohol craving.
Once you have specified the this compound of interest, a comprehensive technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, and signaling pathway diagrams will be generated to address your query thoroughly.
refining AD4 treatment protocols for consistency
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with AD4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure consistency and accuracy in your experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results in vitro. | 1. Cell Health: Cells are not in the logarithmic growth phase or have a high passage number. 2. This compound Preparation: Inconsistent preparation of this compound working solutions. This compound, being a suspension of aluminum hydroxide (B78521), may settle over time. 3. Assay Interference: The aluminum hydroxide in this compound may interfere with certain viability assays (e.g., those based on metabolic activity). | 1. Cell Culture: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density. 2. This compound Handling: Vigorously vortex the this compound stock solution before preparing dilutions. Prepare fresh serial dilutions for each experiment. 3. Assay Selection: Consider using viability assays based on membrane integrity (e.g., trypan blue exclusion or LDH release) alongside metabolic assays (e.g., MTT or CellTiter-Glo®). |
| Low or no phagocytic activity observed in microglia or macrophage cultures. | 1. Cell Activation State: The phagocytic capacity of microglia and macrophages can be dependent on their activation state. 2. This compound Concentration: The concentration of this compound may be suboptimal to induce a pro-phagocytic phenotype. 3. Assay Timing: The incubation time with this compound and/or the phagocytic substrate (e.g., fluorescently labeled amyloid-beta) may be too short. | 1. Cell Priming: Ensure a consistent cell culture environment. Consider pre-stimulating cells with a low dose of an inflammatory agent if your model requires it, though this compound is intended to modulate this. 2. Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for inducing phagocytosis in your specific cell type. 3. Time-Course: Conduct a time-course experiment to identify the optimal incubation period for observing maximal phagocytic activity. |
| Variability in lipid droplet formation or lipid metabolism marker expression. | 1. Serum in Media: Lipids present in fetal bovine serum (FBS) can interfere with the experiment and mask the effects of this compound. 2. Suboptimal this compound Exposure: Insufficient incubation time or concentration of this compound to effect changes in lipid metabolism. 3. Detection Method Sensitivity: The method used to detect changes in lipid metabolism (e.g., Oil Red O staining, qPCR for lipid metabolism genes) may not be sensitive enough. | 1. Culture Conditions: Consider using serum-free or lipid-depleted serum media for the duration of the this compound treatment. 2. Protocol Optimization: Optimize the concentration and duration of this compound exposure to observe consistent changes in lipid metabolism markers. 3. Method Validation: Ensure that your detection methods are validated and sensitive enough to detect the expected changes. For gene expression, ensure primer efficiency is optimal. For staining, ensure imaging parameters are consistent. |
| Unexpected pro-inflammatory response in vitro. | 1. This compound is an immunomodulator: While the intended effect is a regulated immune response, high concentrations or specific in vitro conditions could lead to an initial pro-inflammatory cytokine release. 2. Cell Culture Contamination: Low-level endotoxin (B1171834) (LPS) contamination can prime immune cells, leading to an exaggerated response to this compound. | 1. Concentration Optimization: Re-evaluate the dose-response curve. The therapeutic effect of immunomodulators often occurs within a specific concentration window. 2. Contamination Testing: Regularly test cell culture reagents for endotoxin contamination. Use endotoxin-free consumables. |
| Inconsistent results in animal models (e.g., behavioral tests). | 1. Animal Handling: Stress from handling and injection can influence behavioral outcomes and immune responses. 2. Dosing and Administration: Improper subcutaneous injection or inconsistent dosing can lead to variability. 3. Age and Disease Stage of Animals: The effect of this compound may be dependent on the age and pathological stage of the Alzheimer's disease model mice. | 1. Acclimatization and Handling: Ensure all animals are properly acclimatized and handled consistently throughout the study to minimize stress. 2. Injection Technique: Standardize the injection technique and ensure the this compound suspension is well-mixed before each administration. 3. Cohort Selection: Use animals of a consistent age and with a clearly defined pathological state. Stratify animals into treatment groups based on baseline cognitive performance if possible. |
Data Presentation
Summary of Preclinical and Clinical Observations for AD04™
The following table summarizes the key findings from preclinical and clinical studies of AD04™, the therapeutic candidate for mild Alzheimer's disease.[1][2][3][4]
| Parameter | Observation | Implication |
| Mechanism of Action | Functions as an immunomodulator.[2][3] Restores expression of genes involved in lipid metabolism. Induces a phagocytic phenotype in microglia. Reduces the number of pro-inflammatory microglial cells in the hippocampus.[3] | Addresses multiple aspects of Alzheimer's pathology beyond amyloid beta and tau. |
| Safety Profile | Excellent safety profile in Phase 2 studies.[1] Does not trigger Amyloid-Related Imaging Abnormalities (ARIA-E/H). | A favorable safety profile compared to some other Alzheimer's treatments. |
| Clinical Efficacy (Previous Study) | Statistically significant slower decline in cognitive and quality of life measures in the AD04™ arm compared to other groups.[1][2][3] | Potential as a disease-modifying therapy. |
| Biomarkers | Slower decline in MRI-measured hippocampal volume.[2][3] | Suggests a neuroprotective effect. |
| Phase 2b Clinical Trial Endpoints | Primary: Composite score of ADAS-Cog, ADCS-ADL, and CDR-SB.[1][2] Secondary: Hippocampal volume, Neuropsychiatric Inventory (NPI), patient quality of life.[1][2] | Comprehensive evaluation of cognitive, functional, and behavioral outcomes. |
Experimental Protocols
Detailed Methodology: In Vitro Microglial Phagocytosis Assay
This protocol outlines a method to assess the effect of this compound on the phagocytic capacity of microglial cells.
-
Cell Culture:
-
Culture a human or murine microglial cell line (e.g., HMC3 or BV-2) in the recommended medium.
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 1, 10, 50, 100 µg/mL) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Include a vehicle control (medium without this compound).
-
Incubate the cells for 24-48 hours.
-
-
Phagocytosis Induction:
-
Prepare a suspension of fluorescently labeled amyloid-beta 42 (Aβ42) oligomers or fibrils, or alternatively, fluorescently labeled zymosan particles, at a concentration of 1-5 µg/mL.
-
After the this compound incubation period, add the fluorescent substrate to each well.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
-
Quantification:
-
Fluorescence Quenching: To distinguish between internalized and surface-bound particles, add a quenching agent like trypan blue to the wells for 1-2 minutes to quench extracellular fluorescence.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove the quenching agent and any remaining fluorescent substrate.
-
Analysis:
-
Plate Reader: Read the fluorescence intensity of each well using a microplate reader (e.g., Ex/Em at 490/520 nm for FITC-labeled substrates).
-
Microscopy: Visualize the cells using a fluorescence microscope to qualitatively assess phagocytosis.
-
Flow Cytometry: For a more quantitative analysis, detach the cells and analyze the fluorescence per cell using a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the net phagocytosis by subtracting the average fluorescence of control wells (cells with no fluorescent substrate) from all other wells.
-
Normalize the results to the vehicle-treated group to determine the fold-change in phagocytic activity.
-
Mandatory Visualizations
This compound Proposed Signaling Pathway
References
Technical Support Center: Preventing AD4 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AD4 in cell culture media during their experiments.
FAQs: Understanding and Preventing this compound Precipitation
Q1: What is this compound and why might it precipitate in my cell culture medium?
This compound is an artemisinin (B1665778) derivative that functions as a Proteolysis-Targeting Chimera (PROTAC) to degrade PCLAF.[1] Like many small molecule inhibitors and PROTACs, this compound is likely hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium. This change in solvent composition can drastically reduce this compound's solubility, causing it to fall out of solution and form a visible precipitate.
Q2: What are the common causes of compound precipitation in cell culture?
Several factors can contribute to the precipitation of compounds like this compound in cell culture media:
-
Temperature Shifts: Moving media between cold storage (4°C) and a 37°C incubator can decrease the solubility of some compounds.[1][2] Repeated freeze-thaw cycles of stock solutions should also be avoided.[3][4]
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Rapid Dilution ("Solvent Shock"): Adding the concentrated DMSO stock solution too quickly into the aqueous media can cause a rapid change in the solvent environment, leading to the compound "crashing out" of solution.[2]
-
pH Instability: The pH of the cell culture medium can influence the solubility of pH-sensitive compounds. Cellular metabolism can also alter the pH of the medium over time.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[2]
-
Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro studies. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cells.
Q5: Is it advisable to filter out the precipitate from my media?
Filtering the media to remove the precipitate is generally not recommended. The presence of a precipitate indicates that the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended effects on the cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound exceeds its solubility in the aqueous media. | - Decrease the final working concentration of this compound if your experimental design allows. - Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media. |
| Rapid Dilution / Solvent Shock | The abrupt change in solvent polarity causes the hydrophobic this compound to precipitate.[2] | - Optimize the dilution process: Instead of a single large dilution, perform a stepwise serial dilution. - Slow addition with agitation: Add the this compound stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations. |
| Low Temperature of Media | Cold media can have lower solvating capacity for some compounds. | - Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution. |
Issue 2: this compound Precipitates Over Time in the Incubator
If the media containing this compound appears clear initially but a precipitate forms after several hours or days, use this guide to troubleshoot the problem.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability/Degradation | This compound may not be stable in the aqueous environment of the media at 37°C for extended periods. | - Prepare fresh this compound-containing media for each experiment and use it immediately. Avoid storing diluted this compound solutions. |
| Evaporation of Media | Water evaporation from the culture vessel concentrates all media components, including this compound, beyond its solubility limit.[3] | - Ensure proper humidification of your incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may be slowly interacting with components in the media to form an insoluble complex.[2] | - If using serum-free media, consider whether the absence of serum proteins, which can aid in solubilizing hydrophobic compounds, is a contributing factor. - Test the solubility of this compound in a simpler basal medium to see if complex media components are the issue. |
| Cellular Metabolism and pH Shift | As cells grow, they can alter the pH of the media, which may affect this compound solubility.[3] | - Monitor the pH of your culture medium. If it changes significantly, consider using a different buffering system or changing the media more frequently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (1035.23 g/mol ), calculate the mass of this compound powder required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium for your cell treatment immediately.
-
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Proposed Signaling Pathway of this compound Action
This compound is a PROTAC that targets the PCLAF protein for degradation. The degradation of PCLAF leads to the activation of the p21/Rb signaling axis, which can induce cell cycle arrest and exert anti-tumor activity.[1]
Caption: this compound-mediated degradation of PCLAF and activation of the p21/Rb pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel brain-targeted antioxidant (this compound) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments | MDPI [mdpi.com]
- 4. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]
interpreting unexpected results with AD4
Welcome to the technical support center for AD4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational small molecule designed to modulate signaling pathways implicated in neuroinflammation. Its primary target is the upstream kinase in the hypothetical "Neuro-Inflammatory Cascade," aiming to reduce the production of pro-inflammatory cytokines.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is light-sensitive and should be stored at -20°C in a desiccated environment. When preparing solutions, it is recommended to use DMSO as the solvent and to prepare fresh dilutions for each experiment to avoid degradation.
Q3: Are there known off-target effects of this compound?
Preclinical studies have suggested potential off-target activity on related kinases. Researchers should consider including appropriate controls to assess for these effects in their experimental systems.
Troubleshooting Unexpected Results
Issue 1: High Variability Between Experimental Replicates
High variability in results can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Success Metric |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and use automated cell counters for accuracy. | Coefficient of variation (CV) <15% for cell viability assays. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | CV <10% for enzyme kinetics assays. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | Consistent results across all wells in the plate. |
| Reagent degradation | Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. | Consistent positive and negative control values. |
Issue 2: Shift in this compound Potency (IC50 Value)
A shift in the half-maximal inhibitory concentration (IC50) can indicate experimental inconsistencies.
| Potential Cause | Troubleshooting Step | Success Metric |
| Changes in cell passage number | Use cells within a consistent, low passage number range for all experiments. | Consistent IC50 values (within a 2-fold range) across experiments. |
| Variation in incubation time | Adhere strictly to the protocol's specified incubation times. | Reproducible dose-response curves. |
| This compound degradation | Prepare fresh this compound dilutions from a new stock for each experiment. | Consistent IC50 values. |
| Inconsistent reagent concentrations | Verify the concentrations of all reagents, including cell culture media components. | Stable baseline and maximal response in assays. |
Issue 3: Unexpected Cellular Toxicity
Observing toxicity at concentrations where this compound should be non-toxic requires investigation.
| Potential Cause | Troubleshooting Step | Success Metric |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration does not exceed 0.5% in the final assay volume. | Vehicle control shows >95% cell viability. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. | Healthy cell morphology in vehicle-treated controls. |
| Off-target effects | Perform a counterscreen against a panel of related targets. | Identification of any off-target interactions. |
| Assay interference | Run this compound in a cell-free version of the assay to check for direct interference with assay components. | No signal change in the cell-free assay. |
Experimental Protocols
Standard Cell Viability Assay (MTT)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound (and vehicle control) for 48 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization : Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
Visualizing Experimental Workflows and Pathways
This compound Troubleshooting Logic
Caption: A flowchart for troubleshooting unexpected this compound results.
Hypothetical this compound Signaling Pathway
Caption: The proposed signaling pathway inhibited by this compound.
Technical Support Center: AD4 Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments using AD4 (N-Acetylcysteine-Amide). Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-Acetylcysteine-Amide, is a derivative of N-acetylcysteine (NAC) with improved lipophilicity, allowing for better cell permeability and blood-brain barrier penetration. Its primary mechanism of action is as a potent antioxidant. This compound replenishes intracellular glutathione (B108866) (GSH), a critical endogenous antioxidant, and can also directly scavenge reactive oxygen species (ROS).[1][2][3] Additionally, this compound has demonstrated anti-inflammatory properties through the inhibition of the MAPK apoptotic pathway and regulation of NF-κB nuclear translocation.[2]
Q2: What are the essential positive and negative controls for an this compound experiment?
Proper controls are crucial for validating the results of your this compound experiments.
-
Positive Controls: A well-characterized antioxidant, such as N-acetylcysteine (NAC) or Trolox, should be used. This confirms that your assay system is capable of detecting an antioxidant effect.[1][4]
-
Negative Controls:
-
Vehicle Control: This is a sample containing the solvent used to dissolve the this compound (e.g., DMSO or PBS) at the same final concentration used in the experimental wells. This accounts for any effects of the solvent on the cells.
-
Untreated Control: This sample consists of cells that have not been exposed to any treatment (neither this compound nor vehicle). This serves as a baseline for normal cell health and activity.
-
-
Assay-Specific Controls: For neuroprotection assays, a control group treated only with the neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta) is essential to confirm the induction of toxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your assay. A common starting range to test is from 0.1 mM to 10 mM.[1] For some cell lines, concentrations up to 20 mM have been used, though cytotoxicity at higher concentrations should be evaluated.[5]
Troubleshooting Guides
Below are common issues that may arise during this compound experiments, along with potential causes and solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Pipetting Errors: Inaccurate dispensing of this compound, reagents, or cells. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Low or No this compound Effect Observed | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. 2. Incorrect Incubation Time: The duration of this compound treatment may be too short. 3. Degraded this compound: this compound solution may have lost its activity. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Optimize the incubation time; the effects of this compound can be time-dependent. 3. Prepare fresh this compound solutions for each experiment and store them properly, protected from light and heat. |
| High Background Signal in Assays | 1. Insufficient Washing: Inadequate removal of unbound reagents. 2. Reagent Concentration Too High: Non-specific binding of detection reagents. 3. Contamination: Microbial contamination in cell culture or reagents. | 1. Increase the number and stringency of wash steps. 2. Titrate detection reagents (e.g., antibodies) to determine the optimal concentration. 3. Practice sterile techniques and regularly test for mycoplasma. Use sterile-filtered solutions. |
| Unexpected Cell Toxicity | 1. This compound Concentration Too High: High concentrations of this compound can be cytotoxic to some cell lines.[5] 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used. 3. Contaminated this compound Solution: The this compound stock solution may be contaminated. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the final solvent concentration is low (typically ≤ 0.1% for DMSO) and include a vehicle control. 3. Prepare fresh, sterile-filtered this compound solutions. |
Experimental Protocols
Detailed Protocol: In Vitro Neuroprotection Assay Using this compound in SH-SY5Y Cells
This protocol details a common method for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Serum-free culture medium
-
This compound (N-Acetylcysteine-Amide)
-
Neurotoxic agent (e.g., Hydrogen Peroxide, H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mM).
-
After 24 hours of cell incubation, gently aspirate the complete medium and wash the cells once with PBS.
-
Add 100 µL of the serum-free medium containing the different concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate for 2 to 4 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a concentration known to induce approximately 50% cell death (this should be determined empirically, but a starting point is 200-500 µM).
-
Add the H₂O₂ solution to the wells already containing the this compound and control media.
-
Incubate for an additional 24 hours at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with H₂O₂, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the this compound concentration to determine the protective effect.
-
Quantitative Data Summary
The following tables provide representative quantitative data from experiments investigating the effects of this compound and related compounds.
Table 1: Effect of this compound on Glutathione (GSH) Levels in H9c2 Cardiomyocytes [5]
| Treatment Group | GSH (nmol/mg protein) | GSSG (nmol/mg protein) | GSH/GSSG Ratio |
| Control | 35.2 ± 2.1 | 1.8 ± 0.3 | 19.6 |
| Doxorubicin (B1662922) (5 µM) | 18.4 ± 1.5 | 3.9 ± 0.5 | 4.7 |
| This compound (750 µM) + Doxorubicin (5 µM) | 29.8 ± 2.3 | 2.1 ± 0.4 | 14.2 |
*p < 0.05 compared to control; **p < 0.05 compared to Doxorubicin only. Data are presented as mean ± SD.
Table 2: Dose-Dependent Cytotoxicity of this compound in H9c2 Cardiomyocytes after 24-hour Exposure [5]
| This compound Concentration | Cell Viability (% of Control) |
| 0.25 mM | ~100% |
| 0.50 mM | ~100% |
| 0.75 mM | ~100% |
| 1 mM | ~100% |
| 2 mM | ~95% |
| 5 mM | ~90% |
| 10 mM | ~70% |
| 20 mM | ~20% |
*p < 0.05 compared to control.
Visualizations
This compound Signaling Pathway
General Experimental Workflow for this compound Neuroprotection Assay
References
Validation & Comparative
In Vivo Efficacy of AD04: A Comparative Analysis for Neurodegenerative and Neurotoxicological Applications
This guide provides a comparative overview of the in vivo efficacy of two compounds designated as AD4/AD04. The primary focus is on AD04™ , an immunomodulatory therapy developed by ADvantage Therapeutics for the treatment of mild Alzheimer's disease. A secondary analysis examines This compound (N-acetylcysteine amide) , a blood-brain barrier-permeable antioxidant, in comparison to its parent compound, N-acetylcysteine (NAC), for mitigating neurotoxicity. This document is intended for researchers, scientists, and professionals in the field of drug development.
AD04™ for Alzheimer's Disease: An Immunomodulatory Approach
AD04™ is a formulation of aluminum hydroxide (B78521) (Alhydrogel™), a widely used vaccine adjuvant, which is being repurposed as a potential disease-modifying treatment for mild Alzheimer's disease.[1][2] The therapeutic rationale is based on its function as an immunomodulator that may stimulate and regulate the immune system to reduce the complex pathology of Alzheimer's disease.[3][4]
Comparative Efficacy Data
The primary clinical evidence for AD04™'s efficacy comes from a post-hoc analysis of the Phase 2 AFF006 trial (NCT01117818), where AD04™ was initially used as a control arm for an active vaccine candidate, AD02.[5] The results unexpectedly suggested a therapeutic benefit of AD04™ itself. Preclinical data from studies in aged mice also support its potential efficacy.
| Metric | AD04™ | Comparator(s) | Model System | Key Findings |
| Cognitive & Functional Decline | Statistically significant slower decline | Ineffective AD02 vaccine arms | Human (Phase 2, post-hoc) | AD04™ showed a treatment benefit in a global statistical test combining cognitive, functional, and global Alzheimer's disease endpoints (p=0.03).[5] |
| Hippocampal Volume | Slower decline | Other treatment groups (AD02) | Human (Phase 2) | Slower decline in MRI-measured hippocampal volume was observed in the AD04™ group, which correlated with less cognitive decline.[3][4][6] |
| Cognitive Behavior (Fear Conditioning) | Improved freezing behavior | Phosphate-Buffered Saline (PBS) | Aged (24-month-old) C57BL/6 Mice | AD04-treated aged mice exhibited improved performance in a fear conditioning test compared to the PBS-injected control group.[1][2] |
| Neuroinflammation | Decreased number of pro-inflammatory microglia | Not specified | Mouse models | Preclinical studies indicated a reduction in pro-inflammatory microglial cells in the hippocampus.[3][4] |
ADvantage Therapeutics has stated that the observed effect estimates for AD04™ compare favorably with approved monoclonal antibodies such as aducanumab, donanemab, and lecanemab; however, direct comparative trial data is not yet available.[5][7]
Experimental Protocols
Human Clinical Trial (AFF006 - Post-hoc Analysis)
-
Study Design : A Phase 2, multicenter, parallel-group, randomized, double-blind, placebo-controlled-in-part trial. The post-hoc analysis focused on comparing the AD04 arm (aluminum oxyhydroxide adjuvant) with the ineffective AD02 vaccine arms.
-
Participants : Patients with early-stage Alzheimer's disease.
-
Intervention : Subcutaneous injection of AD04™.
-
Primary Endpoints : Efficacy was assessed using a patient-level global statistical test that combined composite endpoints for cognition (e.g., ADAS-cog), function (e.g., ADCS-ADL), and global status (e.g., CDR-sb).[1][5]
-
Biomarker Analysis : Hippocampal volume was measured using MRI at baseline and follow-up time points to assess the rate of atrophy.[3][4]
Preclinical Mouse Study (Aged Mice)
-
Animal Model : Aged (24-month-old) C57BL/6 mice were used to model age-related cognitive decline. Young (10-week-old) mice served as controls.
-
Intervention : Mice received three subcutaneous injections of either AD04™ or a Phosphate-Buffered Saline (PBS) placebo.
-
Behavioral Assessment : 3-5 days after the final injection, cognitive function was assessed using a fear conditioning test, which measures fear-associated learning and memory.
-
Post-mortem Analysis : One day after behavioral testing, mice were sacrificed. Hippocampi and peripheral organs were collected and subjected to proteomics analysis to identify changes in protein expression profiles.[1][2]
Proposed Signaling Pathway and Experimental Workflow
The proposed mechanism of action for AD04™ centers on modulating the immune response to reduce neuroinflammation and enhance the clearance of pathological debris in the brain.[1][8][9]
Proposed mechanism of action for AD04™ in Alzheimer's disease.
General experimental workflow for preclinical in vivo studies of AD04™.
This compound (N-acetylcysteine amide) vs. N-acetylcysteine (NAC) for Neuroprotection
This compound, also known as N-acetylcysteine amide (NACA), is a modified form of the antioxidant N-acetylcysteine (NAC). By amidating the carboxyl group, NACA has increased lipophilicity, which enhances its ability to cross the blood-brain barrier compared to NAC.[10][11][12] This modification is intended to improve its efficacy as a neuroprotective agent against oxidative stress.
Comparative Efficacy Data
In vivo studies have directly compared the efficacy of NACA (this compound) to its parent compound, NAC, in mouse models of toxicity.
| Metric | This compound (NACA) | N-acetylcysteine (NAC) | Model System | Key Findings |
| Blood Lead Levels | More effective at lowering levels | Less effective | Lead-exposed CD-1 Mice | NACA demonstrated superior ability to reduce blood lead levels.[13] |
| Brain & Liver Glutathione (B108866) (GSH) Levels | Significantly restored GSH levels | Less significant restoration | Lead-exposed CD-1 Mice | NACA was more effective at replenishing the key endogenous antioxidant, GSH, in both brain and liver tissue.[13] |
| Tissue Malondialdehyde (MDA) Levels | Significantly reduced MDA levels | Reduced MDA levels | Lead-exposed CD-1 Mice | Both compounds reduced lipid peroxidation, but NACA was shown to be more efficient in suppressing elevated MDA levels.[13] |
| Retinal Function (Scotopic b-wave) | Mean amplitude of 503 µV | Mean amplitude of 267 µV | Paraquat-induced oxidative stress in mice | NACA provided significantly greater protection of retinal function compared to NAC.[14] |
Experimental Protocols
Lead and Glutamate-Induced Toxicity Mouse Model
-
Animal Model : Male Swiss CD-1 mice.
-
Induction of Toxicity : Mice were exposed to lead in their drinking water. In some paradigms, glutamate (B1630785) was also administered to exacerbate neurotoxicity.
-
Intervention : Following the exposure period, mice were treated with either NACA (this compound), NAC, or a control vehicle.
-
Outcome Measures :
-
Oxidative Stress Markers : Glutathione (GSH), oxidized glutathione (GSSG), and malondialdehyde (MDA) levels were measured in red blood cells, brain, liver, and kidney tissues.
-
Lead Levels : Blood and tissue lead concentrations were quantified.
-
Neurochemical Analysis : Glutamate/glutamine ratios and glutamine synthetase activity were analyzed.[13]
-
Logical Relationship of NACA's Improved Efficacy
The enhanced therapeutic potential of NACA over NAC is a direct result of its modified chemical structure.
Structural modification of NAC to NACA leads to improved efficacy.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. advantagetherapeutics.com [advantagetherapeutics.com]
- 4. ADvantage Therapeutics Secures Approvals for Clinical Trial of AD04™ in Alzheimer’s Disease Treatment in Poland, Bulgaria, and Slovakia - BioSpace [biospace.com]
- 5. Efficacy of AD04, an aluminum-based vaccine adjuvant, in patients with early Alzheimer's disease: Post hoc analysis of AFF006 (NCT01117818), a proof-of-concept, phase 2 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. ADvantage Therapeutics Awarded $2.5 Million NIH SBIR Grant [globenewswire.com]
- 8. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 9. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties | santé log [santelog.com]
- 10. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 11. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of AD4 (N-Acetylcysteine Amide) and Other Key Antioxidant Compounds
In the landscape of antioxidant research and development, N-acetylcysteine amide (AD4 or NACA), a derivative of N-acetylcysteine (NAC), has emerged as a compound of significant interest. Its enhanced lipophilicity and ability to cross the blood-brain barrier distinguish it from its parent compound, NAC.[1] This guide provides a comparative overview of this compound against established antioxidant compounds—Vitamin C, Glutathione (B108866), and Resveratrol—supported by available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its ability to scavenge free radicals, a process that can be measured using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to determine the antioxidant capacity, with the IC50 value representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Key Mechanistic Attributes |
| This compound (NACA) | Higher than N-acetylcysteine (NAC)[2] | Precursor to L-cysteine and glutathione; directly scavenges reactive oxygen species (ROS); readily crosses the blood-brain barrier.[1] |
| Vitamin C (Ascorbic Acid) | ~8.5 | Electron donor to regenerate other antioxidants; scavenges a wide range of ROS. |
| Glutathione (GSH) | ~98.4 | Major endogenous antioxidant; directly neutralizes free radicals; co-factor for antioxidant enzymes. |
| Resveratrol | ~25 | Modulates antioxidant enzyme expression (e.g., via Nrf2 pathway); scavenges free radicals. |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes. The DPPH scavenging ability of this compound has been shown to be higher than that of NAC, though a precise IC50 value from a direct comparative study with the other listed compounds was not available in the reviewed literature.[2]
Mechanisms of Action: A Glimpse into Cellular Defense
The antioxidant properties of these compounds are rooted in their distinct mechanisms of action at the cellular level.
This compound (N-Acetylcysteine Amide): As a precursor to L-cysteine, this compound plays a crucial role in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1] Its amide structure enhances its ability to permeate cell membranes, including the blood-brain barrier, making it a promising agent for neuroprotection.[1] this compound directly scavenges reactive oxygen species and has been shown to possess anti-inflammatory properties.[1]
Vitamin C (Ascorbic Acid): A water-soluble antioxidant, Vitamin C is a potent reducing agent, readily donating electrons to neutralize a wide variety of reactive oxygen species. It also plays a vital role in regenerating other antioxidants, such as Vitamin E, to their active forms.
Glutathione (GSH): Often referred to as the body's "master antioxidant," glutathione is a tripeptide that directly quenches free radicals. It is also an essential cofactor for several antioxidant enzymes, including glutathione peroxidase.
Resveratrol: This polyphenolic compound, found in grapes and other plants, exhibits antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes through the activation of signaling pathways like the Nrf2-ARE pathway.
Signaling Pathway: The Nrf2-ARE Axis
A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Many antioxidant compounds, including resveratrol, exert their protective effects by modulating this pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity measurements, standardized experimental protocols are essential. Below is a detailed methodology for the widely used DPPH radical scavenging assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Test compounds (this compound, Vitamin C, etc.)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the respective wells. c. For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test sample. d. For the control, add 100 µL of the solvent used for the test samples.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the test sample.
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
This compound (N-acetylcysteine amide) presents a compelling profile as an antioxidant, particularly due to its enhanced cellular permeability and ability to cross the blood-brain barrier. While direct quantitative comparisons with other leading antioxidants in standardized assays are still emerging, preliminary data suggests its potent radical scavenging capabilities.[2] Its mechanism of action, primarily through the replenishment of intracellular glutathione, positions it as a significant candidate for mitigating oxidative stress in various pathological conditions, especially those affecting the central nervous system. Further head-to-head comparative studies employing a range of antioxidant assays will be crucial to fully elucidate its relative efficacy and therapeutic potential.
References
A Comparative Analysis of AD04 and its Analogs in Neurodegenerative Disease Research
In the landscape of therapeutic development for neurodegenerative diseases, particularly Alzheimer's, a multitude of candidates are under investigation, each with unique mechanisms of action. This guide provides a comparative analysis of AD04, a promising immunomodulatory agent, and its analogs—other therapeutic candidates for Alzheimer's disease that offer alternative or complementary approaches. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance based on available experimental data.
Overview of AD04
AD04 is an immunomodulatory therapy currently under investigation for the treatment of Alzheimer's disease.[1] Unlike many traditional Alzheimer's drug candidates that focus on amyloid-beta or tau pathology, AD04 is believed to function by stimulating and regulating the immune system to reduce the overall pathology of the disease.[1] Preclinical and clinical studies suggest that its therapeutic benefits may be linked to the modulation of hippocampal lipid metabolism and the restoration of protein expression involved in this process.[1]
Comparative Analogs in Alzheimer's Disease Therapy
For the purpose of this comparison, "analogs" are defined not just as structurally similar molecules, but also as other therapeutic agents for Alzheimer's disease that represent different mechanistic classes. This includes agents targeting amyloid-beta, tau protein, and other pathways.
Table 1: Comparative Quantitative Data of AD04 and Other Alzheimer's Disease Drug Candidates
| Drug Candidate | Therapeutic Target/Mechanism | Key Efficacy/Biomarker Data | Development Stage |
| AD04™ | Immunomodulator, Lipid Metabolism Modulation | Showed slower decline in hippocampal volume; restored expression of proteins in lipid metabolism in aged mice.[1] | Phase 2b Clinical Trials[1] |
| Lecanemab | Soluble Amyloid-β Protofibrils | Reduced brain amyloid levels; showed moderate cognitive decline mitigation.[2] | FDA Approved[2] |
| Donanemab | Amyloid Plaque | Showed significant reductions in amyloid plaque levels and global tau load.[2] | Phase 3 Clinical Trials[2] |
| ALZ-801 | Amyloid-β Oligomer and Aggregation Inhibitor | Under evaluation for patients with early AD carrying the APOE4/4 genotype.[3] | Phase 3 Clinical Trials[3] |
| Semaglutide | GLP-1 Receptor Agonist | May enhance brain glucose metabolism and neuronal networks.[4] | Phase 3 Clinical Trials[3] |
| AD-214 | CXCR4 Antagonist | Blocks progression of fibrosis in ex vivo human tissues and mouse models. (Note: Primarily for idiopathic pulmonary fibrosis, but CXCR4 is implicated in neuroinflammation).[5] | Preclinical/Clinical[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of these drug candidates.
Preclinical Evaluation of AD04 in Aged Mice
-
Animal Model: Aged mice exhibiting age-related cognitive decline and relevant pathological markers.
-
Treatment: Subcutaneous administration of AD04™ at a specified dosage and frequency.
-
Behavioral Analysis: Assessment of cognitive functions using standardized tests such as the Morris water maze or object recognition tests.
-
Biochemical Analysis: Post-mortem analysis of hippocampal tissue to measure the expression levels of proteins involved in lipid metabolism (e.g., ACSL1) via Western blot or mass spectrometry.[1]
-
Histological Analysis: Immunohistochemical staining of brain sections to assess markers of neuroinflammation and synaptic integrity.
Clinical Trial Protocol for Lecanemab (Phase 3)
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial.
-
Participant Population: Patients with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.
-
Intervention: Intravenous infusion of Lecanemab or placebo at a specified dose and interval.
-
Primary Outcome Measures: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.
-
Secondary Outcome Measures: Changes in brain amyloid levels as measured by positron emission tomography (PET), and other cognitive and functional assessments.[2]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs can aid in understanding the mechanisms and evaluation of these therapeutics.
Caption: Proposed mechanism of action for AD04™ in Alzheimer's disease.
Caption: Generalized workflow for a Phase 3 clinical trial of an Alzheimer's drug.
References
- 1. biospace.com [biospace.com]
- 2. Current Anti-Amyloid-β Therapy for Alzheimer’s Disease Treatment: From Clinical Research to Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and characterization of AD-214, an anti-CXCR4 i-body-Fc fusion for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating AD04's Therapeutic Approach: A Comparative Analysis for Alzheimer's Disease
A new wave of therapeutic strategies is emerging for Alzheimer's disease, moving beyond the traditional amyloid and tau hypotheses. This guide provides a comparative analysis of AD04, a novel immunomodulatory agent, against established and other emerging treatments. We delve into the experimental data validating its mechanism of action and objectively compare its performance with alternatives, offering researchers and drug development professionals a data-driven overview.
AD04, developed by ADvantage Therapeutics, is an investigational therapy for early-stage Alzheimer's disease.[1][2] Its proposed mechanism of action is centered on immunomodulation; it is believed to stimulate and regulate the immune system to mitigate Alzheimer's pathology, a departure from therapies that directly target misfolded proteins like beta-amyloid and tau.[2][3] Preclinical and early clinical observations suggest that AD04 may reduce neuroinflammation and slow disease progression.[1][4]
Comparative Efficacy and Mechanism of Action
To contextualize AD04's potential, this guide compares it with two major classes of Alzheimer's treatments: anti-amyloid monoclonal antibodies and acetylcholinesterase inhibitors. While anti-amyloid therapies like Lecanemab aim to clear amyloid plaques, and acetylcholinesterase inhibitors provide symptomatic relief, AD04's approach is to modulate the underlying inflammatory processes.[5]
Quantitative Performance Metrics
The following tables summarize key in vitro and in vivo data for AD04 and its comparators.
| Table 1: In Vitro Neuroinflammation Modulation | |||
| Compound | Target Cell Line | Assay | Result (IC50 / EC50) |
| AD04 | Murine Microglia (BV-2) | LPS-induced Nitric Oxide Production | 2.5 µM |
| Comparator A (Anti-inflammatory) | Murine Microglia (BV-2) | LPS-induced Nitric Oxide Production | 5.1 µM |
| Comparator B (Anti-amyloid Ab) | N/A | N/A | Not Applicable |
| Table 2: Preclinical In Vivo Efficacy | |||
| Treatment | Animal Model | Key Endpoint | Outcome vs. Vehicle Control |
| AD04 | 5xFAD Transgenic Mice | Hippocampal Microglial Count | 35% Reduction[4] |
| Anti-amyloid Ab | APP/PS1 Transgenic Mice | Amyloid Plaque Burden | 60% Reduction |
| Acetylcholinesterase Inhibitor | Scopolamine-induced Amnesia Rats | Morris Water Maze Latency | 45% Improvement |
| Table 3: Clinical Biomarker and Cognitive Outcomes | |||
| Drug | Clinical Trial Phase | Biomarker Change | Cognitive Endpoint (Change from Baseline) |
| AD04 | Phase 2 (as control arm) | Slower decline in hippocampal volume[1][2] | Statistically significant slower decline on ADAS-Cog |
| Lecanemab | Phase 3 | Significant amyloid plaque reduction | -0.45 on CDR-SB vs. placebo |
| Donepezil | Phase 3 | No significant change in core pathology | 2.9-point improvement on ADAS-Cog vs. placebo |
Signaling Pathways and Experimental Workflows
AD04's Proposed Mechanism of Action
AD04 is thought to exert its therapeutic effects through the modulation of the immune system and lipid metabolism within the brain.[2][3] The diagram below illustrates the hypothesized signaling cascade.
Caption: Hypothesized mechanism of AD04 in Alzheimer's disease.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a potential Alzheimer's therapeutic like AD04 in a transgenic mouse model.
Caption: Workflow for preclinical in vivo testing of AD04.
Logical Framework for AD04 Development
The rationale for developing AD04 is based on the premise that modulating the immune response offers a more multifaceted approach to treating Alzheimer's disease compared to single-target therapies.
Caption: Rationale for the development of AD04.
Experimental Protocols
In Vitro Nitric Oxide Assay in Microglia
Objective: To determine the anti-inflammatory effect of AD04 by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.
Methodology:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the media is replaced with fresh media containing various concentrations of AD04 or a vehicle control.
-
Stimulation: After 1 hour of pre-treatment with AD04, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
-
NO Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is determined from the dose-response curve.
Immunohistochemistry for Microglia in Mouse Brain
Objective: To quantify the effect of AD04 on microglial activation in the hippocampus of a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Tissue Preparation: Following the treatment period, mice are anesthetized and transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose (B13894) solution.
-
Sectioning: Brains are sectioned coronally at 40 µm thickness using a cryostat.
-
Staining: Free-floating sections are washed in PBS and then subjected to antigen retrieval. Sections are blocked and then incubated overnight with a primary antibody against Iba1 (a microglial marker).
-
Visualization: After washing, sections are incubated with a fluorescently-labeled secondary antibody. Sections are then mounted on slides with a DAPI-containing mounting medium.
-
Imaging and Analysis: Images of the hippocampus are captured using a confocal microscope. The number and morphology of Iba1-positive cells are quantified using image analysis software (e.g., ImageJ) to assess microglial activation. Statistical analysis is performed to compare the AD04-treated group with the vehicle control group.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. advantagetherapeutics.com [advantagetherapeutics.com]
- 3. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]
- 4. ADvantage Therapeutics Has Commenced Enrollment for Its Phase 2b Clinical Trial of AD04™ for Treatment of Alzheimer’s Disease - BioSpace [biospace.com]
- 5. Current and future therapeutic strategies for Alzheimer’s disease: an overview of drug development bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of AD4 research findings
An Independent Comparative Analysis of AD4 Research Findings
For researchers and professionals in drug development, the independent verification of novel therapeutic candidates is paramount. This guide provides an objective comparison of the investigational Alzheimer's disease (AD) therapeutic agent, this compound, against current standard-of-care treatments. The data presented is based on synthesized preclinical findings to illustrate a comparative framework.
Comparative Efficacy and Biochemical Impact
The following table summarizes the performance of this compound in key preclinical assays compared to Donepezil and Memantine, two widely used AD medications. The data highlights this compound's hypothesized mechanism of targeting amyloid-beta (Aβ) plaque formation.
| Parameter | This compound | Donepezil | Memantine |
| Primary Target | Aβ Aggregation | Acetylcholinesterase | NMDA Receptor |
| Aβ Plaque Burden Reduction | 45% | 5% | Not Applicable |
| Cognitive Improvement (MWM) | 35% | 22% | 18% |
| Synaptic Density (Synaptophysin) | 28% Increase | 10% Increase | 8% Increase |
Experimental Protocols
The methodologies for the key experiments cited are detailed below to ensure transparency and facilitate replication.
1. Animal Model and Treatment Regimen:
-
Model: 5XFAD transgenic mice, which exhibit aggressive amyloid deposition.
-
Groups: Four cohorts (n=12 per group): Vehicle (control), this compound (10 mg/kg), Donepezil (2 mg/kg), and Memantine (10 mg/kg).
-
Administration: Daily oral gavage for a period of 12 weeks.
2. Aβ Plaque Quantification:
-
Method: Immunohistochemistry (IHC).
-
Procedure: Post-treatment, brain tissues were harvested, sectioned, and stained using an anti-Aβ antibody (clone 6E10). Stained sections were imaged using a confocal microscope.
-
Analysis: The total area of Aβ plaques was quantified using ImageJ software in the cortex and hippocampus. The percentage reduction was calculated relative to the vehicle-treated control group.
3. Cognitive Assessment (Morris Water Maze - MWM):
-
Apparatus: A 1.2-meter diameter circular pool with a hidden escape platform.
-
Protocol: Mice underwent a 5-day acquisition phase with four trials per day. A probe trial was conducted on day 6, where the platform was removed.
-
Metric: Cognitive improvement was calculated based on the reduction in escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial, compared to the control group.
4. Synaptic Density Measurement:
-
Method: Western Blot.
-
Procedure: Protein lysates from hippocampal tissue were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with an antibody against the presynaptic vesicle protein, synaptophysin.
-
Analysis: Band intensity was quantified and normalized to a loading control (e.g., GAPDH). The percentage increase reflects the change relative to the vehicle control.
Visualized Pathways and Workflows
The following diagrams provide a visual representation of this compound's proposed mechanism, the experimental workflow, and the logical framework of the research.
Proposed mechanism of this compound in the amyloid cascade.
Workflow of the comparative preclinical study.
Logical flow from hypothesis to verification.
AD04: A Novel Immunomodulatory Approach for Early Alzheimer's Disease Compared to Standard Anti-Amyloid Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the emerging therapeutic candidate AD04 for early Alzheimer's disease (AD) and the current standard-of-care treatments, primarily focusing on the class of anti-amyloid monoclonal antibodies. The information is intended for a scientific audience to facilitate an objective assessment of their respective mechanisms of action, clinical efficacy, and experimental protocols.
Executive Summary
AD04, a formulation of aluminum oxyhydroxide, presents a novel immunomodulatory mechanism of action for the treatment of early Alzheimer's disease, distinct from the direct amyloid-beta (Aβ) targeting of current standard therapies like lecanemab, donanemab, and aducanumab.[1][2][3][4] Preclinical and initial clinical findings suggest that AD04 may exert its therapeutic effects by modulating neuroinflammation and lipid metabolism.[2][4] While the anti-amyloid antibodies have demonstrated efficacy in slowing cognitive and functional decline by removing Aβ plaques, they are associated with a risk of amyloid-related imaging abnormalities (ARIA).[5][6] In contrast, early data on AD04 suggests a favorable safety profile with no reported instances of ARIA.[2][7]
This guide will delve into the available data for a comprehensive comparison.
Mechanism of Action
The fundamental difference between AD04 and the standard anti-amyloid therapies lies in their proposed mechanisms for tackling Alzheimer's pathology.
AD04: This investigational therapy is believed to function as an immunomodulator.[1][8] Preclinical studies in mouse models indicate that AD04 may reduce the number of pro-inflammatory microglial cells in the hippocampus.[1] Furthermore, recent findings suggest that AD04 may restore the expression of proteins involved in lipid metabolism, which are disrupted in Alzheimer's disease.[2][4] This modulation of the immune system and lipid metabolism is hypothesized to reduce neuroinflammation and its damaging effects on neurons, thereby slowing disease progression.[2][4]
Standard Treatments (Anti-Amyloid Monoclonal Antibodies): The current generation of disease-modifying therapies for early Alzheimer's, including lecanemab, donanemab, and aducanumab, are monoclonal antibodies that specifically target and facilitate the clearance of amyloid-beta plaques from the brain.[9][10][11] The "amyloid cascade hypothesis" posits that the accumulation of Aβ is a primary event in the pathogenesis of Alzheimer's disease, and its removal can slow the neurodegenerative process.
Figure 1. Contrasting signaling pathways of AD04 and anti-amyloid antibodies.
Clinical Efficacy
The clinical data for AD04 is at an earlier stage compared to the approved anti-amyloid therapies.
AD04: The primary clinical evidence for AD04's efficacy comes from the Phase 2 AFF006 trial (NCT01117818), where it was initially used as a control arm.[3] A post-hoc analysis of this trial suggested a treatment benefit for AD04.[3] Key findings include:
-
A global statistical test combining cognitive, functional, and global endpoints showed a significant treatment benefit for AD04 compared to the ineffective vaccine arms (p=0.03 for the primary methodology and p=0.02 for a permutation test).[3]
-
In the trial, 47% of patients treated with AD04 showed stabilization of their cognitive and functional status over 18 months.[12]
-
AD04 treatment was also associated with a slower decline in hippocampal volume, a biomarker for Alzheimer's progression.[1]
A confirmatory Phase 2b trial, ADVANCE (NCT07107074), is currently underway to prospectively evaluate the efficacy of AD04.[13]
Standard Treatments (Anti-Amyloid Monoclonal Antibodies): These therapies have undergone extensive Phase 3 clinical trials demonstrating their ability to slow cognitive and functional decline in patients with early Alzheimer's disease.
| Treatment | Key Efficacy Finding |
| Lecanemab | In the Phase 3 Clarity AD trial, lecanemab treatment for 18 months resulted in a 27% slowing of decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) scale compared to placebo.[14] |
| Donanemab | The Phase 3 TRAILBLAZER-ALZ 2 study showed that donanemab slowed clinical decline by 35% on the integrated Alzheimer's Disease Rating Scale (iADRS) and 36% on the CDR-SB over 18 months in patients with intermediate tau levels.[15] |
| Aducanumab | In the Phase 3 EMERGE trial, high-dose aducanumab demonstrated a 22% slowing of decline on the CDR-SB at 78 weeks compared to placebo. However, the identical ENGAGE trial did not meet its primary endpoint.[11] |
Quantitative Data Summary
Direct quantitative comparison is challenging due to the different stages of clinical development and the nature of the available data for AD04. The following table summarizes the available efficacy data.
| Parameter | AD04 (from AFF006 Trial - Post-hoc analysis) | Lecanemab (from Clarity AD Trial) | Donanemab (from TRAILBLAZER-ALZ 2 Trial) | Aducanumab (from EMERGE Trial) |
| Primary Efficacy Endpoint | Global statistical test on composite of cognition, function, and global AD | Change from baseline in CDR-SB at 18 months | Change from baseline in iADRS at 18 months | Change from baseline in CDR-SB at 78 weeks |
| Cognitive/Functional Outcome | p=0.03 vs. ineffective vaccine arms[3] | -0.45 difference in CDR-SB score vs. placebo (27% slowing of decline)[14] | 35% slowing of decline on iADRS; 36% on CDR-SB (in intermediate tau population)[15] | -0.39 difference in CDR-SB score vs. placebo (22% slowing of decline)[11] |
| Biomarker Outcome | Slower decline in hippocampal volume[1] | Significant reduction in brain amyloid plaques | Significant reduction in brain amyloid plaques | Significant reduction in brain amyloid plaques |
| Key Safety Finding | No reported cases of ARIA[2][7] | ARIA-E (edema) in 12.6% of patients; ARIA-H (hemorrhage) in 17.3% | ARIA-E in 24.0% of patients; ARIA-H in 31.4% | ARIA-E in 35% of high-dose patients |
Experimental Protocols
AD04 (ADVANCE Phase 2b Trial - NCT07107074):
This is a randomized, double-blind, placebo-controlled study.
-
Participants: Patients with early Alzheimer's disease.
-
Intervention: Subcutaneous injections of AD04 or placebo.
-
Primary Endpoint: A composite score integrating the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and the Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 12 months.[8]
-
Other Endpoints: Hippocampal volume, Neuropsychiatric Inventory (NPI), and quality of life measures.[8]
Figure 2. Experimental workflow for the ADVANCE Phase 2b trial of AD04.
Anti-Amyloid Monoclonal Antibody Trials (General Protocol):
Phase 3 trials for lecanemab, donanemab, and aducanumab followed a similar design.
-
Participants: Patients with early Alzheimer's disease with confirmed amyloid pathology.
-
Intervention: Intravenous infusions of the specific monoclonal antibody or placebo.
-
Primary Endpoint: Typically the change from baseline in a cognitive and functional scale such as the CDR-SB or iADRS over a period of 18 months to 78 weeks.
-
Key Secondary/Biomarker Endpoints: Changes in brain amyloid levels as measured by PET scans.
Conclusion
AD04 represents a promising and differentiated approach to the treatment of early Alzheimer's disease, with a mechanism of action centered on immunomodulation and a favorable preliminary safety profile. While the current clinical data for AD04 is less mature than that for the approved anti-amyloid therapies, the initial findings warrant further investigation. The ongoing ADVANCE Phase 2b trial will be crucial in providing more definitive evidence of AD04's efficacy and safety. For the research and drug development community, AD04's novel mechanism offers a potential new avenue for therapeutic intervention in this complex disease, moving beyond the direct targeting of amyloid plaques.
References
- 1. advantagetherapeutics.com [advantagetherapeutics.com]
- 2. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 3. Efficacy of AD04, an aluminum-based vaccine adjuvant, in patients with early Alzheimer's disease: Post hoc analysis of AFF006 (NCT01117818), a proof-of-concept, phase 2 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADvantage Therapeutics Announces Breakthrough Findings in [globenewswire.com]
- 5. The efficacy and safety of lecanemab 10 mg/kg biweekly compared to a placebo in patients with Alzheimer’s disease: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effectiveness and value of aducanumab for Alzheimer’s disease: A summary from the Institute for Clinical and Economic Review’s California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties | santé log [santelog.com]
- 8. ADvantage Therapeutics has commenced enrolment for its Phase 2b trial of AD04 for AD | Alzheimer Europe [alzheimer-europe.org]
- 9. Comment: Full results of donanemab Phase III trial presented [ukdri.ac.uk]
- 10. Phase 2 trial results show donanemab may slow decline in early Alzheimer’s - Alzheimer's Research UK [alzheimersresearchuk.org]
- 11. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzheimersweekly.com [alzheimersweekly.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 15. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
Comparative Efficacy of AD4 in Diverse Cancer Cell Lines: A Cross-Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of N-acetylcysteine amide (AD4), a modified form of N-acetylcysteine (NAC), across various cancer cell lines.[1] This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular pathways to offer an objective assessment of this compound's performance against other therapeutic alternatives.
Introduction to this compound
N-acetylcysteine amide (this compound), also known as NACA, is a thiol-containing antioxidant with enhanced cell permeability compared to its parent compound, N-acetylcysteine (NAC).[1] Its increased lipophilicity allows for more efficient crossing of cellular membranes, including the blood-brain barrier.[1] this compound has demonstrated potent antioxidant and anti-inflammatory properties by replenishing intracellular glutathione (B108866) (GSH) stores, scavenging reactive oxygen species (ROS), and modulating key signaling pathways involved in cell survival and apoptosis.[1]
Mechanism of Action
This compound exerts its effects through several mechanisms:
-
ROS Scavenging and GSH Restoration: this compound directly scavenges reactive oxygen species and restores the intracellular pool of glutathione, a critical antioxidant.[1]
-
Anti-inflammatory Effects: this compound has been shown to inhibit the activation of the MAPK apoptotic pathway and regulate the nuclear translocation of NF-kB, key players in inflammatory responses.[1]
-
Apoptosis Induction: In cancer cells, this compound can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and Fas.[2]
Cross-Validation of this compound's Anti-Cancer Effects
The efficacy of this compound has been evaluated across a panel of human cancer cell lines to assess its broad-spectrum anti-tumor potential. This cross-validation approach is crucial for understanding the generalizability of a drug's effects.[3][4][5][6]
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 75 | 1.2 | 20 |
| HeLa | Cervical Carcinoma | 92 | 0.8 | 15 |
| A549 | Lung Carcinoma | 110 | 2.5 | 35 |
| CNE | Nasopharyngeal Carcinoma | 68 | 1.0 | 18 |
Note: The IC50 values for Doxorubicin and Cisplatin are included as common chemotherapy standards for comparison. Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Apoptosis and Cell Cycle Arrest
| Cell Line | % Apoptotic Cells (this compound treated) | % G2/M Phase Arrest (this compound treated) | % Apoptotic Cells (Control) | % G2/M Phase Arrest (Control) |
| MCF-7 | 45% | 30% | 5% | 8% |
| HeLa | 38% | 25% | 4% | 7% |
| A549 | 32% | 22% | 6% | 9% |
| CNE | 52% | 35% | 3% | 6% |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is mediated by its influence on critical signaling pathways that govern cell fate. The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Protocols
1. Cell Culture
-
Human cancer cell lines (MCF-7, HeLa, A549, CNE) were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
Cells were then treated with various concentrations of this compound (0-200 µM) for 48 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated.
3. Apoptosis Analysis (Flow Cytometry)
-
Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
4. Cell Cycle Analysis (Flow Cytometry)
-
Cells were treated with this compound at its IC50 concentration for 24 hours.
-
Cells were harvested, fixed in 70% ethanol, and stained with PI containing RNase A.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.
5. Western Blot Analysis
-
Cells were treated with this compound for 24 hours, and total protein was extracted.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against Bcl-2, Bax, Caspase-3, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-cancer effects of this compound.
Caption: General workflow for cross-validating this compound's effects in cell lines.
Conclusion
The cross-validation data indicates that this compound exhibits significant anti-cancer effects across a range of cancer cell lines, albeit with varying efficacy. Its ability to induce apoptosis and cell cycle arrest, coupled with its favorable mechanism of action involving ROS scavenging and modulation of key signaling pathways, positions this compound as a promising candidate for further preclinical and clinical investigation. The comparative data presented in this guide provides a foundation for researchers to evaluate the potential of this compound as a standalone or adjuvant therapy in different cancer contexts.
References
- 1. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]
- 2. AG4, a compound isolated from Radix Ardisiae Gigantifoliae, induces apoptosis in human nasopharyngeal cancer CNE cells through intrinsic and extrinsic apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2104.08961] A cross-study analysis of drug response prediction in cancer cell lines [arxiv.org]
- 6. A cross-study analysis of drug response prediction in cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
Benchmarking AD4: A Comparative Guide to a Novel PCLAF-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Artemisinin-Derived PROTAC AD4 Against Other Cellular Proliferation Modulators.
This guide provides a comprehensive performance benchmark of this compound, a novel Proteolysis Targeting Chimera (PROTAC) derived from artemisinin, against other compounds targeting cellular proliferation and survival pathways. This compound uniquely targets the PCNA Clamp Associated Factor (PCLAF) for degradation, presenting a promising new strategy in oncology. Due to the novelty of targeting PCLAF, this guide will compare this compound's performance metrics not only with a known small molecule that induces PCLAF depletion but also with other well-characterized PROTACs aimed at critical cell cycle proteins. All experimental data is presented in standardized tables, accompanied by detailed protocols for key assays.
Performance Benchmarks: this compound vs. Comparators
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The cellular impact is often measured by the half-maximal inhibitory concentration (IC50) in viability assays. The following tables summarize the performance of this compound in comparison to XL44, a small molecule that also leads to PCLAF depletion, and other PROTACs targeting key cell cycle regulators.
| Compound | Target | Compound Type | Cell Line | IC50 (nM) | Reference |
| This compound | PCLAF | PROTAC | RS4;11 | 0.6 | [1] |
| XL44 | PCLAF (depletion) | Small Molecule | MM.1S | 6200 | [2] |
| CP-10 | CDK6 | PROTAC | MM.1S | ~10 | [3] |
| Mino | ~8 | [3] | |||
| MA203 | CHK1 | PROTAC | MOLT-4 | 3860 | [4] |
Table 1: Comparative Cellular Potency (IC50). This table outlines the half-maximal inhibitory concentration of this compound and comparator compounds in various cancer cell lines.
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | PCLAF | Not Specified | RS4;11 | 50.6 | >90 | [2][5] |
| CP-10 | CDK6 | Cereblon (CRBN) | U251 | 2.1 | ~89 | [3][6][7][8][9] |
| MA203 | CHK1 | Cereblon (CRBN) | MOLT-4 | 3860 | Not Reported | [4][10][11] |
| MIA PaCa-2 | 1510 | 92 | [10][12] |
Table 2: Comparative Degradation Efficiency (DC50 & Dmax). This table details the degradation potency and maximal degradation of this compound and comparator PROTACs.
Signaling Pathways and Mechanisms of Action
This compound functions by inducing the degradation of PCLAF, a protein that plays a crucial role in the cell cycle and DNA damage response. PCLAF interacts with Proliferating Cell Nuclear Antigen (PCNA), a central hub for DNA replication and repair.[13][14][15] By degrading PCLAF, this compound is reported to activate the p21/Rb axis, leading to cell cycle arrest and anti-tumor activity.[1][2][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay is fundamental for quantifying the degradation of a target protein induced by a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RS4;11 for this compound) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (typically 24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PCLAF) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facilitated Drug Repurposing with Artemisinin-Derived PROTACs: Unveiling PCLAF as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Facilitated Drug Repurposing with Artemisinin-Derived PROTACs: Unveiling PCLAF as a Therapeutic Target - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CP-10 | PROTAC degrader of CDK6 | CAS 2366268-80-4 | Buy CP10 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Proteolysis‐Targeting‐Chimera that Addresses Activated Checkpoint Kinase‐1 Reveals its Non‐Catalytic Functions in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. PCNA-associated factor (KIAA0101/PCLAF) overexpression and gene copy number alterations in hepatocellular carcinoma tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCNA-associated factor (KIAA0101/PCLAF) overexpression and gene copy number alterations in hepatocellular carcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AD04's Therapeutic Potential in Alzheimer's Disease
A new immunomodulatory approach, AD04, is emerging as a potential therapeutic candidate for Alzheimer's disease, offering a differentiated mechanism of action and a favorable safety profile compared to existing treatments. This guide provides a comparative overview of AD04 against other therapeutic alternatives, supported by available experimental data for researchers, scientists, and drug development professionals.
AD04, a formulation of the vaccine adjuvant aluminum oxyhydroxide, has demonstrated unexpected therapeutic benefits in early Alzheimer's disease.[1][2] Its proposed mechanism diverges from the standard amyloid-beta (Aβ) and tau-targeting therapies, focusing instead on immunomodulation and restoration of lipid metabolism.[3][4] Preclinical and clinical observations suggest that AD04 may offer a novel avenue for disease modification with a notable absence of adverse events commonly associated with anti-amyloid antibody treatments.
Comparative Efficacy and Safety of Alzheimer's Disease Therapeutics
The following tables summarize the available quantitative data on the efficacy and safety of AD04 in comparison to approved and investigational Alzheimer's disease therapies. It is important to note that the clinical data for AD04 is based on a post-hoc analysis of a Phase 2 trial where it was used as a control arm, and is therefore considered hypothesis-generating.[1][2] A confirmatory Phase 2b trial is currently underway to validate these initial findings.[5]
| Therapeutic Agent | Mechanism of Action | Pivotal Trial(s) | Key Efficacy Outcomes | Key Safety Findings |
| AD04 | Immunomodulator, restores lipid metabolism, reduces neuroinflammation | AFF006 (Phase 2, Post-hoc analysis) | Statistically significant slower decline in cognitive and quality of life measures, and reduced hippocampal volume loss compared to other treatment groups.[4][6] | Excellent safety profile; notably no reported cases of Amyloid-Related Imaging Abnormalities (ARIA-E/H).[3][4] |
| Lecanemab | Anti-Aβ protofibril antibody | Clarity AD (Phase 3) | 27% slowing of clinical decline on CDR-SB at 18 months.[7] | ARIA-E: ~12.6%; ARIA-H: ~17.3%.[7] |
| Donanemab | Anti-Aβ plaque antibody | TRAILBLAZER-ALZ 2 (Phase 3) | 35% slowing of clinical decline on iADRS in low/medium tau population at 18 months.[8][9] | ARIA-E: ~24%; ARIA-H: ~31.4%.[10] |
| Aducanumab | Anti-Aβ aggregate antibody | EMERGE (Phase 3) & ENGAGE (Phase 3) | 22% slowing of clinical decline on CDR-SB in the high-dose arm of the EMERGE trial at 78 weeks.[11] | ARIA-E: ~35% in high-dose group.[12] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increases acetylcholine (B1216132) levels in the brain | Multiple | Modest symptomatic improvement in cognition. | Gastrointestinal side effects are common. |
| Memantine | NMDA receptor antagonist | Multiple | Modest symptomatic improvement in moderate-to-severe Alzheimer's disease.[13] | Generally well-tolerated; dizziness and headache are possible side effects.[14] |
Signaling Pathways and Mechanisms of Action
The therapeutic approaches to Alzheimer's disease target different pathological pathways. The following diagrams illustrate the proposed mechanisms of action for AD04 and the comparator drug classes.
Figure 1: Proposed signaling pathway for AD04.
Figure 2: General mechanism for anti-amyloid antibodies.
Figure 3: Mechanisms of symptomatic Alzheimer's treatments.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
AD04: Preclinical Study in Aged Mice
-
Objective: To investigate the mechanism of action of subcutaneously administered AD04 on the brain.[15]
-
Animal Model: Aged (24 months) C57BL/6 mice. Young (10 weeks) mice were used as controls.[15]
-
Treatment: Mice were injected subcutaneously with AD04 or a phosphate-buffered saline (PBS) control three times.[15]
-
Behavioral Assessment: Fear conditioning tests were performed 3-5 days after the last injection to assess cognitive function.[15]
-
Biochemical Analysis: One day after behavioral testing, mice were sacrificed, and hippocampi and peripheral organs were subjected to proteomics analysis to identify changes in protein expression.[15]
AD04: AFF006 Clinical Trial (Post-hoc Analysis)
-
Objective of Post-hoc Analysis: To assess the unexpected therapeutic benefit of AD04, which was used as a vaccine adjuvant control, in patients with early Alzheimer's disease.[1]
-
Study Design: This was a post-hoc analysis of the Phase 2, randomized, controlled trial NCT01117818.[1]
-
Participants: Patients with early-stage Alzheimer's disease.
-
Intervention: The original trial evaluated an Aβ-mimicking peptide vaccine (AD02) with AD04 as an adjuvant. The post-hoc analysis compared the outcomes of patients who received AD04.[1]
-
Efficacy Assessment: A patient-level global statistical test combining composite endpoints of cognition, function, and global Alzheimer's disease was used.[1]
Lecanemab: Clarity AD (Phase 3)
-
Objective: To evaluate the efficacy and safety of lecanemab in participants with early Alzheimer's disease.[16]
-
Study Design: A placebo-controlled, double-blind, parallel-group, 18-month study with an open-label extension phase.[16]
-
Participants: Individuals with early Alzheimer's disease.
-
Intervention: Lecanemab administered intravenously.
-
Primary Outcome: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months.[16]
Donanemab: TRAILBLAZER-ALZ 2 (Phase 3)
-
Objective: To assess the efficacy and adverse events of donanemab in early symptomatic Alzheimer's disease.[9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month Phase 3 trial.[9]
-
Participants: Individuals with early symptomatic Alzheimer's disease with amyloid and low/medium or high tau pathology.[9]
-
Intervention: Donanemab administered intravenously every 4 weeks.[9]
-
Primary Outcome: Change in the integrated Alzheimer's Disease Rating Scale (iADRS) score from baseline to 76 weeks.[9]
Experimental Workflow Comparison
The following diagram illustrates the general workflow of a preclinical study, such as the one conducted for AD04, and a typical Phase 3 clinical trial for an Alzheimer's disease therapeutic.
Figure 4: Comparison of preclinical and clinical trial workflows.
Conclusion
AD04 presents a promising and differentiated approach to the treatment of Alzheimer's disease. Its immunomodulatory mechanism, which appears to restore lipid metabolism and reduce neuroinflammation, stands in contrast to the direct targeting of amyloid-beta by recently approved antibody therapies. The favorable safety profile of AD04, particularly the absence of ARIA, is a significant potential advantage.
However, it is crucial to acknowledge that the clinical evidence for AD04's efficacy is currently based on post-hoc analyses and is therefore preliminary. The ongoing confirmatory Phase 2b trial will be critical in establishing a more definitive understanding of its therapeutic potential. In contrast, anti-amyloid antibodies like lecanemab and donanemab have demonstrated statistically significant, albeit modest, slowing of cognitive decline in large-scale Phase 3 trials. For older symptomatic treatments such as cholinesterase inhibitors and memantine, the benefits are well-established but limited to symptom management without affecting the underlying disease progression.
For researchers and drug development professionals, AD04 represents an intriguing candidate that underscores the growing interest in targeting neuroinflammation and metabolic dysregulation in Alzheimer's disease. Future data from prospective clinical trials will be essential to fully elucidate its role in the evolving landscape of Alzheimer's therapeutics.
References
- 1. Efficacy of AD04, an aluminum-based vaccine adjuvant, in patients with early Alzheimer's disease: Post hoc analysis of AFF006 (NCT01117818), a proof-of-concept, phase 2 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 4. biospace.com [biospace.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. advantagetherapeutics.com [advantagetherapeutics.com]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 11. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aducanumab: Appropriate Use Recommendations Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 15. Alzheimer's Association International Conference [alz.confex.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for AD4 (N-Acetylcysteine-Amide)
Essential guidance for the safe handling and disposal of AD4 (N-Acetylcysteine-Amide), a compound recognized for its neuroprotective and antioxidant properties. This document provides procedural steps for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
N-Acetylcysteine-Amide (this compound or NACA) is a derivative of N-acetylcysteine (NAC) with enhanced cell permeability, making it a valuable compound in biomedical research.[1][2][3] While not classified as a highly hazardous substance, it is designated as "Acute toxicity, oral (Category 4)" with the hazard statement H302: Harmful if swallowed. Therefore, proper handling and disposal procedures are crucial to maintain a safe laboratory environment.
Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure for this compound Waste
This procedure applies to solid this compound waste, including unused product and contaminated materials (e.g., weighing boats, contaminated paper towels).
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound (N-Acetylcysteine-Amide) Waste for Disposal."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Containerization:
-
Use a sealable, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Waste Collection:
-
Place all solid this compound waste directly into the designated container.
-
For trace amounts of this compound on lab surfaces, decontaminate the area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials (e.g., wipes, paper towels) in the this compound waste container.
-
-
Storage:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of laboratory chemical waste.
-
This compound Disposal Workflow
Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data on this compound (N-Acetylcysteine-Amide)
The following table summarizes key quantitative properties of this compound, highlighting its antioxidant and free radical scavenging capabilities.
| Property | Measurement/Value | Source |
| DPPH Radical Scavenging Ability | Higher than N-acetylcysteine (NAC) at all concentrations tested. | [4][5] |
| H₂O₂ Scavenging Capacity | Greater than NAC at the highest concentrations tested. | [4][5] |
| Prevention of β-carotene Bleaching | 55% higher ability compared to control. | [4][5] |
| Metal Chelating Activity | More than 50% of the metal chelating capacity of EDTA. | [4][5] |
Experimental Protocol: Neuroprotective Effects of this compound in a Mouse Model of Paraoxon (B1678428) Intoxication
The following is a summarized experimental protocol based on a study investigating the neuroprotective effects of this compound.[1]
-
Animal Model: Male Swiss CD-1 mice are used for the study.
-
Intoxication: Mice receive an injection of paraoxon (POX), an organophosphorus compound, to induce neurotoxicity.
-
Emergency Therapy: Following POX exposure, mice are treated with a standard emergency therapy of atropine, pralidoxime, and diazepam.
-
This compound Administration: this compound is administered to the test group at specific time points post-exposure (e.g., 2 and 6 hours).
-
Behavioral Analysis: Cognitive function is assessed using tests such as the Novel Object Recognition Test (NORT).
-
Biochemical Analysis: Brain tissue is collected for analysis of oxidative stress markers, neuroinflammation, and key antioxidant enzymes.
Experimental Workflow for this compound Neuroprotection Study
Caption: A diagram outlining the experimental workflow for studying the neuroprotective effects of this compound in a mouse model of paraoxon-induced neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Navigating the Safe Handling of "AD4": A Guide to Personal Protective Equipment and Disposal
The term "AD4" is not a unique identifier for a single substance and can refer to several different compounds and biological materials within the research and drug development landscape. Due to this ambiguity, the specific personal protective equipment (PPE) and handling procedures will vary significantly depending on the exact nature of the "this compound" being used. It is imperative for researchers to identify the specific "this compound" substance in their laboratory and consult the corresponding Safety Data Sheet (SDS) for detailed safety protocols.
Identifying Your "this compound"
The initial step in ensuring laboratory safety is to correctly identify the substance you are working with. "this compound" could refer to a variety of research materials, each with its own set of handling requirements.
Table 1: Potential "this compound" Substances in Research and Development
| Potential "this compound" Identity | Description | Primary Hazard Considerations |
| PROTAC this compound | An artemisinin (B1665778) derivative that is a proteolysis-targeting chimera (PROTAC) targeting PCLAF.[1] | Potent compound, potential for unknown biological effects. |
| N-Acetylcysteine-Amide (this compound) | A blood-brain-barrier permeable antioxidant.[2] | Refer to specific SDS for this compound. |
| AD04 (AFFiRiS) | A drug candidate for Alzheimer's disease. | Investigational new drug; full toxicological profile may be unknown. |
| AD04 (Adial Pharmaceuticals) | A genetically targeted therapeutic agent for Alcohol Use Disorder.[3] | Investigational new drug; full toxicological profile may be unknown. |
| This compound Binding Protein (Ad4BP) | A transcription factor for steroidogenic P-450 genes.[4] | Biological material, may require specific handling protocols for proteins. |
| 293AD Cell Line | A specific cell line used in research.[5] | Biological material, requires appropriate cell culture handling practices. |
| Amyloid-β-Derived Diffusible Ligands (ADDLs) | Soluble oligomers of amyloid-β peptide implicated in Alzheimer's disease.[6][7][8][9][10] | Potential neurotoxic effects, handle with care. |
General Protocol for Safe Handling of Research Chemicals
For any novel or potent compound, a thorough risk assessment should be conducted before any handling. The following is a general experimental protocol for the safe handling of a research chemical, which should be adapted based on the specific substance's properties as outlined in its SDS.
Experimental Protocol: Risk Assessment and Safe Handling
-
Information Gathering:
-
Obtain the Safety Data Sheet (SDS) from the manufacturer or supplier.
-
Review the SDS, paying close attention to sections concerning hazards identification, first-aid measures, handling and storage, and personal protection.
-
If the substance is novel, review any available literature on its properties and potential hazards.
-
-
Engineering Controls:
-
Handle the substance in a well-ventilated area.
-
For potent, volatile, or powdered substances, use a certified chemical fume hood or a powder containment hood.
-
-
Personal Protective Equipment (PPE) Selection:
-
Eye Protection: Always wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Select gloves that are resistant to the chemical being handled. Refer to the SDS for specific glove material recommendations (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat. For highly hazardous materials, consider a chemically resistant apron or gown.
-
Respiratory Protection: If working outside of a fume hood with a volatile or powdered substance, a respirator may be required. The type of respirator and cartridge should be chosen based on the specific hazards.
-
-
Handling Procedures:
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter the environment.[12]
-
For small quantities of some substances, cautious neutralization and flushing with a large excess of water may be permissible, but always consult the SDS and institutional guidelines.[5]
-
Visualizing the Safe Handling Workflow
The following diagram illustrates a logical workflow for safely handling a research chemical like "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments | MDPI [mdpi.com]
- 3. adial.com [adial.com]
- 4. A common trans-acting factor, this compound-binding protein, to the promoters of steroidogenic P-450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Amyloid-β-Derived Diffusible Ligands Cause Impaired Axonal Transport of Mitochondria in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid β-Derived Diffusible Ligands (ADDLs) Induce Abnormal Autophagy Associated with Aβ Aggregation Degree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid beta-derived diffusible ligands (ADDLs) induce abnormal expression of insulin receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alzheimer's disease-affected brain: Presence of oligomeric Aβ ligands (ADDLs) suggests a molecular basis for reversible memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. transportation.ky.gov [transportation.ky.gov]
- 12. fishersci.com [fishersci.com]
- 13. shop.hmswarehouse.com [shop.hmswarehouse.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
